4-Aminopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRRZWATULMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207841 | |
| Record name | 4-Aminopyrimidine | |
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Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-54-8 | |
| Record name | 4-Aminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Aminopyrimidine | |
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| Record name | 4-Pyrimidinamine | |
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| Record name | 4-Aminopyrimidine | |
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| Record name | 4-Aminopyrimidine | |
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| Record name | 4-AMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 4 Aminopyrimidine and Its Derivatives
Advanced Synthetic Routes
Modern synthetic strategies have moved beyond classical condensation methods, focusing on innovative routes that offer greater control over molecular architecture and environmental compatibility. These advanced methods include regioselective syntheses, green chemistry approaches, and multi-component reactions.
Regioselectivity is critical in the synthesis of substituted aminopyrimidines, as the position of functional groups dictates the molecule's biological activity. Various strategies have been developed to control the outcome of reactions, ensuring the formation of the desired isomer.
One prominent method is the transition-metal-catalyzed [2+2+2] cycloaddition. Gold-catalyzed intermolecular [2+2+2] cycloadditions of ynamides with two different nitriles have been reported to form monomeric 4-aminopyrimidines with excellent regioselectivity. researchgate.net Similarly, cobalt-catalyzed bimolecular [2+2+2] cycloadditions between yne-ynamides and nitriles can produce bicyclic 4-aminopyridines, with the substitution pattern on the starting ynamide controlling the regiochemical outcome. acs.org Lewis acid catalysis also plays a role; for instance, iron chloride has been used to enhance the yield in the synthesis of 4-aminopyrimidines from β-cyanoenolates and amidine hydrochlorides. researchgate.net
Another approach involves the reaction of β-dicarbonyl compounds with N-C-N building blocks like amidines, ureas, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidones, or 2-aminopyrimidines, respectively. researchgate.net Furthermore, a catalyst-free, multicomponent reaction has been developed for the regioselective synthesis of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines. rsc.org This method involves the in situ formation of α-bromo-β-diketones and their subsequent condensation with 2-aminopyrimidine (B69317). rsc.org The precise mechanism involves the initial nucleophilic attack by the ring nitrogen of 2-aminopyrimidine on the α-bromo-1,3-diketone, followed by cyclization to selectively form one regioisomer over the other. rsc.org
The principles of green chemistry, which aim to reduce waste, hazardous substances, and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds. tandfonline.commdpi.com For pyrimidine (B1678525) synthesis, this often involves the use of alternative energy sources like microwave irradiation and the implementation of solvent-free or water-based reaction conditions. tandfonline.comresearchgate.net
Microwave-assisted synthesis has proven effective for creating pyrimido[1,2-a]pyrimidines. Subjecting a mixture of 2-aminopyrimidine, an aromatic aldehyde, and an active nitrile to microwave irradiation in the presence of a piperidine (B6355638) catalyst can efficiently produce either 4-amino or 2-amino isomers, depending on the active methylene (B1212753) compound used. tandfonline.com This method offers advantages such as significantly shorter reaction times and often higher yields compared to conventional heating. tandfonline.com
Water is an ideal green solvent, and its use in multicomponent reactions for synthesizing pyrimidine-based scaffolds is a significant advancement. For example, a catalyst-free, three-component reaction between phenylglyoxal, 2-aminopyrimidine, and barbituric acid in water at reflux yields imidazolopyridine functionalized with a pyrimidine ring in high yield. researchgate.net The use of solar thermal energy has also been explored as a clean and free energy source for multicomponent syntheses. tandfonline.com
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgpreprints.org This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org
The Biginelli reaction is a classic MCR used to construct dihydropyrimidine (B8664642) scaffolds from β-ketoesters, aldehydes, and ureas or thioureas. rsc.org This concept has been expanded to include a wide variety of starting materials and catalysts. For instance, 2-aminopyrimidine can be used in MCRs to build fused heterocyclic systems like imidazo[1,2-a]pyrimidines. The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving an aminopyrimidine, an aldehyde, and an isocyanide, is a powerful tool for this purpose. preprints.orgresearchgate.net Various catalysts, including scandium triflate, can be employed to facilitate this transformation. preprints.org
Researchers have also developed catalyst-free MCRs for the synthesis of fused pyrimidines. A three-component condensation of pyruvic acid derivatives, 5-aminotetrazole, and aromatic aldehydes can be performed under solvent-free conditions at elevated temperatures to produce tetrazolo-fused pyrimidines. rsc.org Another example is the synthesis of pyrimido[4,5-d]-pyrimidines from 6-aminouracils, aldehydes, and secondary amines in ethanol, using acetic acid as a catalyst. preprints.org These MCRs provide a straightforward and efficient pathway to complex aminopyrimidine scaffolds. researchgate.netmdpi.com
Green Chemistry Approaches in 4-Aminopyrimidine Synthesis
Derivatization Strategies for Functionalized 4-Aminopyrimidines
The core this compound structure serves as a versatile platform for further functionalization. Derivatization strategies are employed to synthesize novel compounds with tailored properties by introducing various substituents, such as thiourea (B124793), anilide, and imide groups.
Thiourea derivatives of aminopyrimidines represent an important class of compounds with significant biological potential. The synthesis typically involves the reaction of an aminopyrimidine with an appropriately substituted isothiocyanate.
A general route to pyrimidine-linked acyl thiourea derivatives starts with the synthesis of a 2-amino-4,6-disubstituted pyrimidine. rsc.org This is often achieved through the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride. rsc.org In parallel, a carboxylic acid is converted into an acyl isothiocyanate by sequential treatment with thionyl chloride and potassium thiocyanate (B1210189). The final step is a nucleophilic addition reaction between the aminopyrimidine and the acyl isothiocyanate to yield the desired acyl thiourea derivative. rsc.org
Similarly, sulfonyl thiourea derivatives can be prepared from substituted 2-amino-4,6-diarylpyrimidines. nih.gov This derivatization enhances the structural diversity and biological activity profile of the parent aminopyrimidine. The thiourea moiety, with its sulfur, nitrogen, and oxygen donor atoms, provides multiple binding possibilities, making these derivatives of great interest in medicinal chemistry. sphinxsai.com
Anilide and imide derivatives of aminopyrimidines are another key area of synthetic exploration. These derivatives are typically synthesized through standard acylation or condensation reactions. While much of the detailed research has focused on the related 4-aminopyridine (B3432731) (4-AP) nucleus, the synthetic principles are applicable to this compound. nih.govresearchgate.netresearchgate.net
The synthesis of anilide derivatives can be achieved by reacting the amino group of the pyrimidine with a carboxylic acid or its activated form (e.g., an acyl chloride). researchgate.net For example, reacting 4-aminopyridine with various substituted benzoic acids leads to the formation of the corresponding anilide derivatives. researchgate.net
Imide derivatives are often prepared by reacting the aminopyrimidine with a cyclic anhydride (B1165640), such as phthalic anhydride or succinic anhydride. ajchem-a.com The reaction typically proceeds in two steps: first, the formation of an intermediate amic acid, followed by a cyclization step, often promoted by acetic anhydride and sodium acetate, to form the final cyclic imide. ajchem-a.com These derivatization strategies have been successfully used to generate libraries of anilide and imide compounds for biological evaluation. nih.govresearchgate.net
Preparation of Schiff Bases and Semicarbazones of this compound
The primary amino group of this compound is a key functional handle for derivatization, notably through condensation reactions to form Schiff bases (imines) and semicarbazones.
Schiff Bases: The synthesis of Schiff bases involves the reaction of an aminopyrimidine with an aldehyde or ketone. For instance, Schiff base ligands have been prepared by refluxing a mixture of a substituted aminopyrimidine, such as 2-amino-4,6-dimethylpyrimidine, with an aldehyde like 5-nitrosalicylaldehyde in ethanol. ijcr.infounn.edu.ng This condensation reaction typically forms the imine (C=N) bond, which can be confirmed by spectroscopic methods like FTIR showing the characteristic C=N stretching vibration. researchgate.net The reaction of 4-aminopyridine with aldehydes to form Schiff bases is a well-established process, often as a precursor to reductive amination. google.com This methodology is directly applicable to this compound. The general synthesis involves dissolving the aminopyrimidine and an equimolar amount of an aldehyde in a suitable solvent, such as methanol (B129727) or ethanol, sometimes with catalytic amounts of acid, and refluxing the mixture. biomedres.us
Semicarbazones: Semicarbazones are derived from the reaction of a carbonyl compound with a semicarbazide (B1199961). To prepare semicarbazones of this compound, a two-step approach is common. First, the this compound is converted into the corresponding semicarbazide, 1-(pyrimidin-4-yl)semicarbazide. This intermediate is synthesized by reacting this compound with a source of cyanate (B1221674), like sodium cyanate (NaCNO), in the presence of an acid such as glacial acetic acid. researchgate.netmlcpharmacy.edu.in The resulting semicarbazide is then condensed with various aldehydes or ketones to yield the final semicarbazone derivatives. mlcpharmacy.edu.insci-hub.box This reaction provides a versatile route to a range of substituted semicarbazones.
Table 1: Synthesis of this compound Schiff Bases and Semicarbazones
| Derivative | Starting Materials | Reaction Type | Key Conditions | Ref. |
|---|---|---|---|---|
| Schiff Base | This compound, Aldehyde/Ketone | Condensation | Ethanol, Reflux | ijcr.infounn.edu.ng |
| Semicarbazone | 1-(Pyrimidin-4-yl)semicarbazide, Aldehyde/Ketone | Condensation | - | mlcpharmacy.edu.insci-hub.box |
| 1-(Pyrimidin-4-yl)semicarbazide | This compound, Sodium Cyanate | Addition | Glacial Acetic Acid, Water | researchgate.netmlcpharmacy.edu.in |
Indole-Arylaminopyrimidine Derivatives Synthesis
The synthesis of indole-arylaminopyrimidine derivatives often involves multi-step sequences to construct the final complex molecule. A common strategy is to couple a pyrimidine core with an indole (B1671886) moiety. For example, 4-indole-2-arylaminopyrimidine derivatives have been synthesized as potential anti-inflammatory agents. innovareacademics.ininnovareacademics.in The synthetic route can involve the initial construction of a 4-indolyl pyrimidine scaffold, followed by the introduction of the arylamino group at the 2-position. researchgate.netmdpi.com
One reported pathway involves several key transformations:
Friedel-Crafts type reaction: Reaction of an indole with a suitable electrophile to attach the pyrimidine precursor.
Cyclization: Formation of the pyrimidine ring.
Functional group manipulation: For example, reduction of a nitro group to an amine.
Cross-coupling or nucleophilic substitution: Introduction of various secondary amines or acyl chlorides to build the final derivative. researchgate.net
These syntheses highlight the modular nature of building such derivatives, allowing for structural diversity to be introduced at multiple points in the synthetic sequence. innovareacademics.in
Bile Acid Conjugation with this compound
Bile acids have been conjugated to 4-aminopyridine to modify their physicochemical and biological properties. nih.govnih.gov The synthetic strategies employed are applicable to this compound. The conjugation typically involves forming an amide bond between the carboxylic acid group of the bile acid (at the C-24 position) and the amino group of the aminopyrimidine.
A common method uses a coupling agent to activate the carboxylic acid of the bile acid. For example, chenodeoxycholic acid (CDCA) can be activated with coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in an anhydrous solvent such as DMF, in the presence of a base like triethylamine (B128534) (TEA). nih.gov The activated bile acid is then reacted with the aminopyrimidine. Often, a linker, such as glutamic acid, is used to connect the bile acid and the aminopyrimidine scaffold. nih.gov The synthesis and solid-state structural characterization of five different bile acid amides of 4-aminopyridine have been reported, demonstrating the feasibility and interest in these conjugates. nih.govresearchgate.netresearchgate.net
Synthesis of Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and Related Pteridines
The this compound scaffold is a precursor or is structurally related to several other important heterocyclic systems.
Aminopyrimidine-2,4-diones (6-Aminouracils): These compounds can be synthesized by heating a mixture of urea (B33335) and cyanoacetic acid with acetic anhydride. The reaction proceeds to form the pyrimidine-2,4-dione ring with an amino group at the 6-position. medwinpublishers.com The resulting 6-aminopyrimidine-2,4-dione can then be used as a building block for more complex structures. medwinpublishers.comresearchgate.net
2-Thiopyrimidine-4-ones: These derivatives can be prepared from 5,6-diamino-2-thiouracil, which serves as a backbone for further functionalization. mdpi.comresearchgate.net Condensation of this starting material with various aldehydes can yield 5-arylethylidene-amino-2-thiopyrimidine-4-ones. mdpi.comresearchgate.net Another approach involves the base-catalyzed alkylation of 2-thiouracil (B1096) with alkyl or aralkyl bromides to produce various 2-substituted thiopyrimidine-4-ones. nih.gov Furthermore, one-pot reactions of functionalized amines with isothiocyanates like 4-isothiocyanato-4-methyl-2-pentanone can also yield 2-thiopyrimidine derivatives. researchgate.net
Pteridines: Pteridines are bicyclic heteroaromatic compounds containing a pyrimidine ring fused to a pyrazine (B50134) ring. A classical route to pteridines is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.com For instance, 5,6-diaminouracils can be condensed with α-haloketones. The mechanism is thought to involve the initial formation of an imine intermediate, followed by an SN2 reaction and intramolecular cyclization with subsequent oxidation to yield the pteridine (B1203161) core. mdpi.comresearchgate.net Pteridine derivatives can also be prepared from 2,4,5-triamino-6-hydroxypyrimidine by reaction with various carbonyl compounds. google.comanu.edu.au
Table 2: Synthesis of Related Heterocycles
| Product Class | Key Starting Materials | Reaction Type | Ref. |
|---|---|---|---|
| Aminopyrimidine-2,4-diones | Urea, Cyanoacetic acid | Cyclocondensation | medwinpublishers.com |
| 2-Thiopyrimidine-4-ones | 5,6-Diamino-2-thiouracil, Aldehydes | Condensation | mdpi.comresearchgate.net |
| Pteridines | 4,5-Diaminopyrimidine, 1,2-Dicarbonyl compound | Condensation (Isay Reaction) | derpharmachemica.com |
Sulfonamide Methoxypyridine Derivatives from this compound Scaffolds
Sulfonamide derivatives of heterocyclic amines are of significant interest. The synthesis of sulfonamides from a this compound scaffold can be achieved by reacting the primary amino group with a sulfonyl chloride. This is a standard method for forming sulfonamides. While direct examples starting from this compound are not prevalent in the provided search results, the methodology is well-established for the analogous compound, 4-aminopyridine. eurjchem.com
An electrochemical method for sulfonamide synthesis involves the oxidative coupling of amines and thiols. This has been demonstrated for 4-aminopyridine, which required the addition of pyridine (B92270) as an electron-mediator to become a competent coupling partner. cardiff.ac.uk The general chemical synthesis involves reacting the aminopyrimidine with a desired sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine to scavenge the HCl byproduct. pharmacophorejournal.com The "methoxypyridine" component of the title would refer to a substituent on either the pyrimidine or the aryl sulfonyl chloride moiety, introduced as part of the respective starting material.
Mechanistic Studies in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound provides insights for optimizing reaction conditions and improving yields.
Electrochemical Synthesis Pathways of this compound
Electrochemical methods offer a "green" alternative for the synthesis of aminopyrimidines. The electrochemical synthesis of 4-aminopyridine, a close structural analog, has been studied in detail, and the pathways are relevant to this compound.
One pathway involves the electrochemical reduction of 4-nitropyridine-1-oxide. sioc-journal.cnresearchgate.net Studies using cyclic voltammetry in a cationic membrane electrolytic cell show that the electroreduction of 4-nitropyridine (B72724) 1-oxide involves several unstable intermediates. researchgate.net The reduction on a copper electrode proceeds through an electrochemical-chemical-electrochemical (ECE) process to first produce 4-hydroxylaminopyridine-1-oxide. At more negative potentials, this intermediate can be further reduced in a 4-electron process to yield 4-aminopyridine. sioc-journal.cn
Another electrochemical route starts from 4-cyanopyridine (B195900). google.com While not a reductive pathway in the same sense, it highlights the use of electrochemistry in the broader synthesis of these compounds. For instance, the electrogenerated cyanomethyl anion (⁻CH₂CN) can be used for the N-alkylation of N-Boc-protected 4-aminopyridines under mild conditions. researchgate.net A one-step chemical synthesis of 4-aminopyridine from 4-cyanopyridine using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution involves a Huffman rearrangement, which is not an electrochemical process but represents an alternative route from the nitrile. google.com
Table 3: Electrochemical Synthesis of 4-Aminopyridine
| Starting Material | Key Intermediate | Electrode | Key Observation | Ref. |
|---|---|---|---|---|
| 4-Nitropyridine-1-oxide | 4-Hydroxylaminopyridine-1-oxide | Platinum | ECE Process | sioc-journal.cn |
| 4-Nitropyridine-1-oxide | 4-Hydroxylaminopyridine-1-oxide | Copper | Further reduction to 4-aminopyridine at < -0.85 V | sioc-journal.cnresearchgate.net |
Metal-Catalyzed Coupling Reactions in this compound Chemistry (e.g., Buchwald–Hartwig, Suzuki–Miyaura)
Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound chemistry, these methodologies, particularly the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, have become indispensable for the derivatization of the pyrimidine core. They allow for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, which is crucial for developing new compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. libretexts.org This reaction typically involves the coupling of an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org For pyrimidine scaffolds, this method is highly effective for introducing amino substituents that are otherwise difficult to install via traditional nucleophilic aromatic substitution (SNAr) reactions. acsgcipr.org
Research has demonstrated the successful N-arylation of aminopyrimidine derivatives using Buchwald-Hartwig conditions. For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding amines and aryl bromides. nih.gov These reactions often employ a catalyst system composed of a palladium source like dichlorobis(triphenylphosphine)palladium(II) or palladium(II) acetate, a specialized ligand such as Xantphos, and a strong base like sodium tert-butoxide or cesium carbonate in a solvent such as toluene. nih.govresearchgate.net Yields for these transformations can range from moderate to good, achieving up to 82%. nih.gov
The regioselectivity of the Buchwald-Hartwig amination is a key advantage, especially when working with polyhalogenated pyrimidines. Studies on 6-aryl-2,4-dichloropyrimidine have shown that amination under palladium-catalyzed conditions proceeds cleanly to yield C-4 aminated products. thieme-connect.com This is in contrast to uncatalyzed SNAr reactions which often result in a mixture of C-2 and C-4 substituted isomers. thieme-connect.com The choice of ligand is critical, with simple and less expensive phosphines like triphenylphosphine (B44618) (PPh3) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) sometimes proving more effective than more complex, bulky ligands. thieme-connect.com
The synthesis of complex structures like 2,4,6-triaminopyrimidines can also leverage this methodology. In a multi-step synthesis, a this compound intermediate can be further functionalized at other positions on the pyrimidine ring by reacting it with an arylamine under Buchwald-Hartwig coupling conditions to afford the target tri-substituted product. nih.gov
| Halopyrimidine Substrate | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | 27-82 | nih.gov |
| 6-Aryl-2,4-dichloropyrimidine | Various amines | Pd(OAc)2 | PPh3 or dppb | Cs2CO3 | Toluene | High | thieme-connect.com |
| 2,6-Dichloro-N-aryl-pyrimidin-4-amine derivative | Arylamine | Not specified | Not specified | Not specified | Not specified | 80-90 | nih.gov |
Suzuki–Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon single bond between an organoboron species and an organohalide or triflate. wikipedia.org First reported by Akira Suzuki in 1979, this reaction has become one of the most widely used C-C bond-forming methods due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its components. wikipedia.orgmdpi.com The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
In the synthesis of this compound derivatives, the Suzuki-Miyaura coupling is frequently used to attach aryl or heteroaryl groups to the pyrimidine ring. This is typically achieved by coupling a halopyrimidine with a boronic acid or its corresponding ester. For example, a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones were synthesized in yields ranging from 40% to 98% by coupling an 8-chloroisoquinolinone derivative with various pyrimidinyl boronic acids or pyrimidinyl pinacol (B44631) boronates. mdpi.com The optimal conditions for this transformation involved a Pd(PPh3)2Cl2 catalyst, an Sphos ligand, and potassium carbonate (K2CO3) as the base in a tetrahydrofuran (B95107) (THF) and water solvent mixture. mdpi.com
The scope of the reaction is broad, and it can be applied to various heterocyclic systems. Potassium heteroaryltrifluoroborates, which are stable and easy to handle, have also been successfully used as coupling partners for aryl and heteroaryl halides, including those of pyrimidine. nih.gov
While palladium is the most common catalyst, other metals have been explored. Nickel-catalyzed Suzuki-Miyaura couplings have shown promise, particularly for their cost-effectiveness. tcichemicals.comacs.org For instance, a bromopyrimidine has been successfully coupled with a furanylboronic acid using a nickel catalyst, NiCl2(PCy3)2, to produce the desired bis(heterocycle) in 97% yield. acs.org
| Halopyrimidine Substrate | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 8-Chloro-isoquinolinone derivative | Pyrimidinyl boronic acids/esters | Pd(PPh3)2Cl2 | Sphos | K2CO3 | THF/H2O | 40-98 | mdpi.com |
| Bromopyrimidine | Furanylboronic acid | NiCl2(PCy3)2 | PCy3 | K3PO4 | 2-Me-THF | 97 | acs.org |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | - | K2CO3 | DMF | High | scielo.org.mx |
Advanced Spectroscopic Characterization of 4 Aminopyrimidine Systems
Vibrational Spectroscopy
Vibrational spectroscopy provides significant insights into the molecular structure and bonding of 4-aminopyrimidine and its related complexes. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating the effects of molecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies of this compound
FT-IR spectroscopy is instrumental in characterizing the vibrational modes of this compound. The FT-IR spectra of aminopyrimidines are characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the amino group and the pyrimidine (B1678525) ring. For instance, in various 2-aminopyrimidine (B69317) derivatives, N-H asymmetric and symmetric stretching vibrations of the primary amino group are typically observed in the range of 3317–3326 cm⁻¹ and 3182–3185 cm⁻¹, respectively. ijirset.com Aromatic C-H stretching vibrations appear as weak absorptions around 2920-2960 cm⁻¹. ijirset.com The N-H in-plane bending vibrations are found near 1601-1648 cm⁻¹, while the C-N stretching vibration is consistent with an absorption band around 1216-1241 cm⁻¹. ijirset.com
In a study of 4-amino pyrazolo(3,4-d)pyrimidine, a related bicyclic system, the FTIR spectrum was measured in the 4000–400 cm⁻¹ region. nih.gov The vibrational frequencies were analyzed and compared with theoretical calculations to assign the fundamental modes of the molecule. nih.gov Such studies provide a detailed interpretation of the infrared spectra, supported by total energy distribution (TED) analysis. nih.gov
The table below summarizes key FT-IR spectral data for aminopyrimidine derivatives.
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Type |
| N-H Asymmetric Stretch | 3317 - 3326 | 2-Aminopyrimidine derivatives |
| N-H Symmetric Stretch | 3182 - 3185 | 2-Aminopyrimidine derivatives |
| Aromatic C-H Stretch | 2920 - 2960 | 2-Aminopyrimidine derivatives |
| N-H In-plane Bend | 1601 - 1648 | 2-Aminopyrimidine derivatives |
| C-N Stretch | 1216 - 1241 | 2-Aminopyrimidine derivatives |
Raman Spectroscopy Investigations of this compound Complexes
Raman spectroscopy complements FT-IR by providing information on the vibrational modes of molecules, particularly those involving non-polar bonds. It has been effectively used to study the coordination behavior of this compound in metal complexes. The formation of complexes between this compound (4APM) and metal tetracyanonickelates, with the general formula M(4APM)₂Ni(CN)₄ (where M = Mn, Co, Ni, Cd), has been investigated using both FT-IR and FT-Raman spectroscopy. researchgate.net
In these studies, the coordination of 4APM is confirmed by shifts in the vibrational frequencies of the pyrimidine ring. researchgate.net For instance, the ring breathing mode, which is sensitive to coordination, shows a notable shift upon complexation. istanbul.edu.tr Studies on Hofmann-type complexes with 4-aminopyridine (B3432731) (4AP), a structural isomer, show that the ring breathing mode at 991 cm⁻¹ in the free ligand shifts to higher wavenumbers (e.g., 1015-1025 cm⁻¹) in the spectra of its metal complexes, indicating coordination through the ring nitrogen. istanbul.edu.tr Similar effects are observed in Raman spectra of 4-aminopyridine-containing clathrates, where this mode shifts by as much as 43 cm⁻¹ to a higher wavenumber upon complex formation. tubitak.gov.tr
A complete vibrational assignment and analysis of the fundamental modes of 4-amino pyrazolo(3,4-d)pyrimidine have been carried out using both laser Raman and FTIR data, with spectra measured in the 3500–100 cm⁻¹ range for Raman. nih.gov The experimental data were compared with theoretical calculations to provide a comprehensive understanding of the vibrational properties. nih.gov
Normal Coordinate Analysis of 4-Aminopyridine
Normal coordinate analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. For 4-aminopyridine (4-apy), a structural isomer of this compound, NCA has been performed assuming a C₂v molecular symmetry and using a Urey-Bradley force field. nih.gov The force constants were adjusted to fit the observed frequencies for both 4-apy and its deuterated form, allowing for a detailed vibrational assignment based on calculated frequencies and potential energy distributions. nih.gov
The analysis has been extended to investigate the effect of coordination on the ligand. istanbul.edu.tr By performing NCA on free 4-aminopyridine and a model complex, researchers can understand how the force field of the free ligand is altered upon complex formation. istanbul.edu.tr This theoretical approach helps to confirm that coordination occurs through the ring nitrogen rather than the amino nitrogen, as several vibrational modes of 4-aminopyridine show upward frequency shifts that are dependent on the metal ion involved. istanbul.edu.tr The substituent effect on the pyridine (B92270) ring frequencies in metal complexes of various 4-substituted pyridines has also been investigated, revealing that frequency shifts are sensitive to the nature of the substituent at the 4-position. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of this compound Derivatives
¹H-NMR spectroscopy is essential for determining the structure of this compound derivatives. The chemical shifts, splitting patterns, and integration of the proton signals provide a wealth of information. In a study on the synthesis of various this compound derivatives, ¹H-NMR spectra were recorded in DMSO-d₆. durham.ac.uk For example, in the ¹H-NMR spectrum of 5-butyl-2,6-dipentylpyrimidin-4-ylamine, the amino group (NH₂) protons appear as a broad singlet at δ 6.30 ppm. durham.ac.uk
The analysis of N-aminopyrimidine derivatives shows characteristic signals for aromatic protons and protons of specific functional groups. psu.edu For instance, in the ¹H-NMR spectra of newly synthesized pyrimidin-[1-(2H)-yl]acetamide derivatives, the aromatic protons appear as multiplets in the range of δ 7.24-7.77 ppm, while the CONH proton is observed as a singlet at δ 10.64 ppm. erciyes.edu.tr The synthesis of Schiff bases of 4-aminopyridine also utilized ¹H-NMR to confirm the presence of aromatic and N=CH protons, which resonated between δ 6.65-8.34 ppm. researchgate.net
Below is a table showing representative ¹H-NMR data for different this compound derivatives.
| Compound Type | Functional Group | Chemical Shift (δ ppm) | Solvent |
| Substituted 4-Aminopyrimidines | NH₂ | ~6.30 (broad singlet) | DMSO-d₆ |
| Pyrimidinyl Acetamides | Aromatic H | 7.24 - 7.77 (multiplet) | CDCl₃ |
| Pyrimidinyl Acetamides | CONH | 10.64 (singlet) | CDCl₃ |
| 4-Aminopyridine Schiff Bases | Aromatic/N=CH | 6.65 - 8.34 | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of this compound Derivatives
¹³C-NMR spectroscopy provides valuable information on the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For a series of substituted 4-aminopyrimidines, ¹³C-NMR spectra were recorded in either CDCl₃ or DMSO-d₆. durham.ac.uk In the case of 5-butyl-2,6-dipentylpyrimidin-4-ylamine, the carbon atoms of the pyrimidine ring (C2, C4, C6) resonate at δ 168.04, 162.02, and 166.80 ppm, respectively, while the C5 atom appears at δ 111.89 ppm. durham.ac.uk
In the ¹³C-NMR spectra of pyrimidin-[1-(2H)-yl]acetamide derivatives, the carbonyl (C=O) and methylene (B1212753) (CH₂) groups are clearly identified. For one such derivative, the signals for Ph-C=O, NH-C=O, and C=O appeared at δ 190.65, 174.11, and 166.59 ppm, with the CH₂ group at δ 41.02 ppm. erciyes.edu.tr Similarly, for 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, the carbon of the CH₂-Br group was observed in the range of δ 61.58–66.64 ppm. mdpi.com
The following table presents characteristic ¹³C-NMR chemical shifts for the carbon atoms in the pyrimidine ring of a substituted derivative.
| Compound | Carbon Atom | Chemical Shift (δ ppm) | Solvent |
| 5-Butyl-2,6-dipentylpyrimidin-4-ylamine | C2 | 168.04 | CDCl₃ |
| C4 | 162.02 | CDCl₃ | |
| C5 | 111.89 | CDCl₃ | |
| C6 | 166.80 | CDCl₃ |
Solid-State NMR Applications for this compound Conjugates
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of materials in their solid form. It is particularly valuable for studying systems that are insoluble or non-crystalline, which are often challenging to analyze by single-crystal X-ray diffraction. For this compound conjugates, ssNMR provides critical information on molecular structure, intermolecular interactions, polymorphism, and the stability of different physical forms. nih.govresearchgate.net
Research on novel conjugates, such as those formed between bile acids (like lithocholic acid) and isomeric aminopyridines, including this compound, demonstrates the utility of ssNMR. nih.gov In these studies, high-resolution solid-state NMR, in conjunction with X-ray diffraction and thermogravimetric analysis, is used to characterize the molecular and crystal structures of the synthesized conjugates. nih.gov The ¹³C{¹H} cross-polarization (CP) magic angle spinning (MAS) NMR technique is a primary tool for identifying mixtures of polymorphs. acs.org By comparing the ssNMR spectral patterns of different crystalline forms, researchers can gain insight into the molecular packing and the number of molecules in an asymmetric unit. acs.org
The knowledge of crystal packing and thermodynamic stabilities of these conjugates, as revealed by ssNMR and other methods, is significant for potential pharmaceutical applications, given the biological functions associated with both bile acids and aminopyrimidines. nih.gov These studies have successfully characterized the polymorphic and hydrated forms of the conjugates, highlighting the capability of ssNMR to elucidate the solid-state structure of complex molecular systems involving this compound. nih.govdntb.gov.ua
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. For this compound and its derivatives, UV-Vis spectroscopy is used to determine electronic properties and concentration.
Studies on diluted aqueous systems of 4-aminopyridine (a related but different compound) have shown an absorption maximum at 260 nm, with a shoulder in the 210–220 nm region. nih.gov The spectrum of 4-aminopyridinium (B8673708) picrate (B76445), a salt of 4-aminopyridine, was analyzed to determine its band gap energy. nih.gov Similarly, the UV-Vis spectrum of 4-aminopyridinium adipate (B1204190) monohydrate (4APA) crystal shows a cutoff wavelength at 325 nm, with significant transmittance above this wavelength. researchgate.net
The electronic absorption spectra of Schiff bases derived from related compounds like 4-aminoantipyrine (B1666024) are often studied in various solvents to understand their electronic behavior. researchgate.net For complexes involving tosylated 4-aminopyridine, UV-Vis spectroscopy is a key characterization method. semanticscholar.org In ruthenium complexes containing 4-aminopyridine as a ligand, the UV-visible spectra are essential for understanding the photophysical and photochemical properties, particularly the metal-to-ligand charge transfer (MLCT) bands. colab.wsacs.org
The following table summarizes key UV-Vis absorption data for this compound and related systems.
| Compound/System | Solvent/State | Absorption Maxima (λmax) / Cutoff | Reference |
| 4-Aminopyridine (aqueous) | Water | 260 nm | nih.gov |
| 4-Aminopyridinium adipate monohydrate | Crystal | 325 nm (cutoff) | researchgate.net |
| cis-[Ru(phen)₂(4-APy)₂]²⁺ | Acetonitrile | ~450 nm (MLCT band) | colab.wsacs.org |
Photoluminescence Spectroscopy of this compound Complexes
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides insights into the excited state properties and potential applications in areas like organic light-emitting devices (OLEDs).
While this compound itself is not strongly emissive, its complexes with metals and its derivatives can exhibit significant photoluminescence. For instance, aqueous systems of 4-aminopyridine show fluorescence with broad, overlapping bands in the ranges of 300–375 nm and 400–450 nm when excited at 225 nm. nih.gov The excitation spectrum for emission at 340 nm shows two broad bands, a more intense one at 212–230 nm and a weaker one at 250–290 nm. nih.gov
The photophysical properties of ruthenium(II) complexes with 4-aminopyridine as a ligand, such as cis-[Ru(α-diimine)₂(4-APy)₂]²⁺, have been extensively studied. colab.wsacs.org These complexes are photoactive and their emission properties are crucial for understanding the photochemical reactions they undergo, such as the dissociation of the 4-aminopyridine ligand upon irradiation. colab.wsacs.org
In related systems, Schiff base ligands derived from N-aminopyrimidine-2-thione and their metal complexes with Cu(II), Co(II), Ni(II), and Zn(II) show intense photoluminescence. tubitak.gov.tr The ligand itself emits strongly at 408 nm when excited at 256 nm, a property that is modified upon complexation with different metal ions. tubitak.gov.tr This suggests that forming complexes is a viable strategy to induce or modulate the luminescent properties of pyrimidine-based structures. Similarly, studies on 2-aminopyrimidine derivatives with acetic acid show that a double proton transfer reaction in the excited state leads to a fluorescent imino-tautomer. nih.gov
The table below summarizes key photoluminescence data for systems containing aminopyrimidines.
| Compound/System | Solvent/State | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| 4-Aminopyridine (aqueous) | Water | 225 nm | 300-375 nm, 400-450 nm | nih.gov |
| N-aminopyrimidine-2-thione derivative | DMSO | 256 nm | 408 nm | tubitak.gov.tr |
| 2-Aminopyrimidine/Acetic Acid Complex | Isooctane | Not specified | Imino-tautomer emission | nih.gov |
Crystallographic and Structural Elucidation of 4 Aminopyrimidine Complexes
Single Crystal X-ray Diffraction Studies of 4-Aminopyrimidine Compounds
Single crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystal. This method has been instrumental in elucidating the structures of numerous this compound derivatives and their complexes.
Determination of Crystal Systems and Space Groups
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. A variety of crystal systems and space groups have been identified for this compound-containing compounds, reflecting the diverse ways in which these molecules can pack in the solid state.
For instance, pure this compound crystallizes in the orthorhombic system with the space group Pcab. researchgate.net Complexes of this compound with other molecules exhibit a range of crystal systems. The co-crystal with succinic acid adopts a monoclinic system with the space group P21/c. tandfonline.com Similarly, 4-aminopyridinium (B8673708) picrate (B76445) also crystallizes in the monoclinic system with the space group P21/c. nih.gov A nickel(II) complex, [Ni(4-AP)4(NCS)2], is found in the orthorhombic crystal system with the space group Pccn. scientific.net Another example is the 4-aminopyridinium 3,5-dinitrobenzoate (B1224709) salt, which crystallizes in the monoclinic space group P21/n. osti.gov
A selection of this compound compounds and their crystallographic data is presented in the interactive table below.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| This compound | Orthorhombic | Pcab | 10.983 | 12.287 | 14.052 | 90 | 90 | 90 | researchgate.net |
| 4-Aminopyridinium picrate | Monoclinic | P21/c | 8.513 | 11.33 | 14.33 | 90 | 104.15 | 90 | nih.gov |
| 4-Aminopyridinium 3,5-dinitrobenzoate | Monoclinic | P21/n | 7.4726 | 23.0898 | 8.0744 | 90 | 107.36 | 90 | osti.gov |
| [Ni(4-AP)4(NCS)2] | Orthorhombic | Pccn | 17.1091 | 9.6686 | 16.1998 | 90 | 90 | 90 | scientific.net |
| 4-Aminopyridinium semi-oxalate hemihydrate | Monoclinic | C2/c | 16.109 | 5.748 | 20.580 | 90 | 107.36 | 90 | core.ac.uk |
| Bis(4-aminopyridine)bis(isothiocyanato)cobalt(II) | Orthorhombic | Pmmn | 13.029 | 14.551 | 4.1463 | 90 | 90 | 90 | jst.go.jp |
Analysis of Atomic Arrangement and Molecular Conformation
The coordination geometry around a central metal ion in this compound complexes is a key structural feature. In a mononuclear copper(II) complex, [Cu(4AP)4]Cl2·2CH3OH, the copper ion is in a square-planar environment, coordinated by four this compound molecules through the pyridine (B92270) nitrogen atoms. tandfonline.com In contrast, a cobalt(II) complex with 4-aminopyridine (B3432731) and isothiocyanate ligands, [Co(NCS)2(C5H6N2)2], exhibits a compressed tetrahedral coordination geometry. jst.go.jp Another cobalt complex, bis(4-aminopyridine-κN1)dichloridocobalt(II), shows a tetrahedral geometry. researchgate.net A nickel(II) complex, [Ni(4-AP)4(NCS)2], displays a distorted octahedral structure. scientific.net
X-ray Powder Diffraction Analysis of this compound Materials
X-ray powder diffraction (XRPD) is a versatile technique used for the phase identification of crystalline materials. carleton.edu It is particularly useful for characterizing bulk samples and can be used to confirm the crystalline nature of a material, identify the crystal system, and determine unit cell parameters. carleton.eduamericanpharmaceuticalreview.com
XRPD has been employed to study various this compound-based materials. For instance, the powder pattern of 4-aminopyridinium picrate confirmed its crystallinity and was found to be in good agreement with the simulated pattern from single crystal XRD data. nih.gov In another study, a copper(II) sulphate complex with 4-aminopyridine was characterized by XRPD, which revealed a triclinic crystal system. andavancollege.ac.in Similarly, a copper(II) nitrate (B79036) trihydrate complex with 4-aminopyridine was found to have a hexagonal crystal system based on its powder diffraction pattern. andavancollege.ac.in The technique is also crucial in screening for different solid forms, such as polymorphs and co-crystals, by identifying new and unique diffraction patterns. americanpharmaceuticalreview.com
Intermolecular Interactions and Crystal Packing in this compound Structures
Hydrogen Bonding Networks (N-H···O, O-H···Cl, O-H···O, N—H···N, C—H···O, C—H···Cl)
Hydrogen bonding plays a pivotal role in the supramolecular assembly of this compound structures. The amino group of this compound can act as a hydrogen bond donor, while the pyrimidine (B1678525) ring nitrogen atoms can act as acceptors.
N—H···N: In the crystal structure of pure this compound, molecules are linked by N—H···N hydrogen bonds. researchgate.net Specifically, pairs of molecules form inversion dimers through these interactions. researchgate.net In a co-crystal of 4-aminopyridinium thiocyanate (B1210189) and 4-aminopyridine, a strong N—H···N hydrogen bond links the cation and the neutral molecule. nih.gov
N—H···O: This type of hydrogen bond is prevalent in complexes of this compound with oxygen-containing molecules. In a co-crystal with succinic acid, N–H···O interactions are key contributors to the crystal packing. tandfonline.com Similarly, in 4-aminopyridinium 3,5-dinitrobenzoate, adjacent cations and anions are linked through N−H···O hydrogen bonds to form infinite chains. osti.gov
O—H···O: In the structure of 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, extensive O—H⋯O hydrogen-bonded networks are formed between the phosphonate (B1237965) groups of the anions. iucr.orgresearchgate.net
N—H···S: In a nickel(II) thiocyanate complex, [Ni(4-AP)4(NCS)2], intermolecular N–H∙∙∙∙S hydrogen bonds are observed. scientific.net
C—H···O and C—H···Cl: Weaker C—H···O and C—H···Cl interactions also contribute to the stability of the crystal structures of some this compound compounds. researchgate.netresearchgate.net For example, in the co-crystal of 4-aminopyridine and succinic acid, weak C–H···O hydrogen bonds are present. tandfonline.com
Pi-Stacking Interactions (π–π, C–O···π)
Pi-stacking interactions between the aromatic pyrimidine rings are another significant factor in the crystal packing of this compound derivatives.
π–π Interactions: In the crystal structure of 4-aminopyridinium hydrogen (9-phosphonononyl)phosphonate, the 4-aminopyridinium cations are stacked in a parallel displaced face-to-face arrangement. iucr.orgresearchgate.net The distances between neighboring pyridinium (B92312) rings are approximately 3.25 and 3.32 Å. nih.gov In a cobalt(II) complex, π–π interactions with large horizontal displacements between the 4-aminopyridine units contribute to the formation of bidimensional motifs. researchgate.net
C–O···π Interactions: In the co-crystal of 4-aminopyridine and succinic acid, weak C–O···π interactions are also observed, further stabilizing the crystal lattice. tandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interactions of this compound
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other molecules. By mapping properties like normalized contact distance (dnorm) onto this surface, researchers can identify and analyze close intermolecular contacts, which are crucial for the stability of the crystal packing.
In the study of this compound and related aminopyridine structures, Hirshfeld surface analysis provides detailed insights into the nature and prevalence of various non-covalent interactions. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contact distances, with specific interactions appearing as characteristic patterns.
In complexes involving the related compound 4-aminopyridine, similar interaction patterns are observed. In a 4-aminopyridinium thiocyanate–4-aminopyridine co-crystal, H···H interactions are also the most dominant, contributing 36.6% to the crystal packing. researchgate.net This is followed by C···H/H···C (20.4%), S···H/H···S (19.7%), and N···H/H···N (13.4%) interactions. researchgate.net The analysis of various aminopyridine derivatives confirms the general importance of N-H···N, O-H···N, and N-H···O intermolecular interactions in these molecular crystals. rasayanjournal.co.in
In a metal complex, [Ni(4-AP)4(NCS)2] (where 4-AP is 4-aminopyridine), Hirshfeld analysis showed that the dominant intermolecular interactions were H---H (39.0%), C---H/H---C (29.6%), and H---S/S---H (24.7%). researchgate.netscientific.net Lesser, yet significant, contributions came from N---H/H---N interactions (6.3%), which are responsible for the intermolecular hydrogen bonds in the complex. researchgate.netscientific.net
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for different this compound and 4-aminopyridine-related structures.
| Compound | H···H (%) | C···H/H···C (%) | N···H/H···N (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |
| 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one | 36.2 | 20.9 | 12.2 | 17.8 | C···C (2.5%), C···N/N···C (2.2%), N···N (0.9%), C···O/O···C (1.1%), N···O/O···N (0.2%) | nih.gov |
| 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) | 36.6 | 20.4 | 13.4 | - | S···H/H···S (19.7%) | researchgate.net |
| [Ni(4-AP)4(NCS)2] | 39.0 | 29.6 | 6.3 | - | H---S/S---H (24.7%) | researchgate.netscientific.net |
| bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate | 48.8 | 13.8 | 8.3 | 17.9 | C···C (4.1%), C···O/O···C (2.8%) | iucr.org |
Co-crystallization Strategies for 4-Aminopyridine and Their Structural Implications
Co-crystallization is a widely used strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials without altering their chemical structure. nih.gov This technique involves combining a target molecule with a selected "co-former" to create a new, well-defined crystalline solid. Aminopyridines, including 4-aminopyridine, are excellent candidates for co-crystallization because they possess versatile hydrogen bonding groups: the amine group acts as a hydrogen bond donor, while the pyridine ring nitrogen serves as an acceptor. core.ac.uk
Common strategies for preparing 4-aminopyridine co-crystals include:
Slow Solvent Evaporation: This is a conventional method where the API and co-former are dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of single crystals. researchgate.net This method was used to produce a co-crystal of 4-aminopyridine with succinic acid. researchgate.net
Grinding: This mechanochemical method involves grinding the solid components together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding). nih.gov This technique was successfully used to prepare co-crystals of progesterone (B1679170) with 4-aminopyridine, assisted by ethyl acetate. mdpi.com
Slurry Conversion: In this method, a suspension of the less soluble component is stirred in a solution of the more soluble component, leading to the conversion of the solid phase into the more stable co-crystal. nih.gov
The structural implications of co-crystallizing 4-aminopyridine are significant, primarily revolving around the formation of predictable supramolecular synthons—robust and recurrent hydrogen-bonding patterns. In co-crystals with carboxylic acids, a common interaction is the formation of a salt, where a proton is transferred from the acid to the more basic pyridine nitrogen of the 4-aminopyridine, forming a 4-aminopyridinium cation. core.ac.uk
For example, in the co-crystal of 4-aminopyridine with succinic acid, the crystal packing is stabilized by a network of O–H···O, O–H···N, and N–H···O hydrogen bonds. researchgate.nettandfonline.com Similarly, in the structure of 4-aminopyridinium semi-oxalate hemihydrate, the 4-aminopyridinium cations, oxalate (B1200264) anions, and water molecules are linked by N–-H···O and O–-H···O hydrogen bonds, creating a three-dimensional framework. core.ac.uk In the case of nitrofurantoin (B1679001) and 4-aminopyridine, both an anhydrous salt and hydrated salt crystals were formed, where the crystal packing and properties were directly influenced by the level of hydration. mdpi.com
The interaction between aminopyrimidines and carboxylic acids often results in recurring synthons. Studies on aminopyrimidines have identified three main synthons: a linear heterotetramer (LHT), a cyclic heterotetramer (CHT), and a heterotrimer (HT). acs.org These predictable patterns are crucial for the rational design of new co-crystals with desired structural architectures and properties. acs.org
Structural Studies of Organic-Inorganic Hybrid Materials Incorporating this compound
Organic-inorganic hybrid materials are a class of compounds that integrate organic molecules and inorganic frameworks at the molecular level, offering a combination of properties from both components. This compound, or its protonated form 4-aminopyridinium (4ApyH+), is frequently used as the organic cation in the synthesis of these materials due to its ability to form hydrogen bonds and direct the assembly of the inorganic components.
Another example is an organic-inorganic hybrid containing manganese (II), with the formula {(C₅H₇N₂)₂[MnCl₂(H₂O)₂]Cl₂}ₙ. sctunisie.org In this compound, the structure is built from infinite chains of edge-sharing [MnCl₄(H₂O)₂] octahedra. sctunisie.org The 4-aminopyridinium cations and discrete chloride ions occupy the space between these inorganic chains, with N-H···Cl and O-H···Cl hydrogen bonds providing the crucial link between the organic and inorganic moieties, ensuring the cohesion of the crystal structure. sctunisie.org
In the case of 4-aminopyridinium nitrate, the crystal structure is monoclinic and stabilized by N—H···O and C—H···O interactions between the 4-aminopyridinium cation and the nitrate anion. researchgate.net Similarly, a supramolecular hybrid of 4-aminopyridinium perchlorate (B79767) crystallizes in a monoclinic system, with the crystal structure stabilized by intermolecular interactions. researchgate.net These studies demonstrate the versatility of this compound as a structural component in designing novel hybrid materials with tunable properties, such as optical band gaps and conductivity, which are heavily influenced by the specific arrangement of the organic and inorganic components. nih.gov
Computational Chemistry and Theoretical Modeling of 4 Aminopyrimidine
Quantum Chemical Calculations of 4-Aminopyrimidine
Quantum chemical calculations are fundamental to predicting the molecular properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.
Density Functional Theory (DFT) Applications for this compound
Key applications of DFT for this compound include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Vibrational Analysis: Calculating infrared (IR) and Raman spectra to identify characteristic vibrational modes. derpharmachemica.com
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.networldscientific.com A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.networldscientific.com This is vital for predicting how this compound will interact with other molecules.
Tautomerism Studies: DFT calculations have been used to investigate the relative stabilities of different tautomeric forms of this compound, such as the amine and imine forms, in various environments like the gas phase and in a water solution. bas.bg
DFT calculations have also been instrumental in studying the protonation states of the this compound ring, which is a key component of thiamin (Vitamin B1). nih.gov These studies show that both isotropic chemical shifts and chemical shift anisotropy (CSA) tensors are highly sensitive to the protonation state, allowing differentiation between the this compound (AP) and the protonated 4-aminopyrimidinium (APH+) forms. nih.gov
Table 1: Selected DFT-Calculated Parameters for this compound (Note: Values can vary based on the specific functional and basis set used in the calculation.)
| Parameter | Typical Calculated Value/Observation | Significance |
| HOMO-LUMO Energy Gap | ~5-6 eV | Indicates chemical reactivity and stability. researchgate.networldscientific.com |
| Molecular Electrostatic Potential | Negative potential around nitrogen atoms; Positive potential near the amino group hydrogens. | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |
| Most Stable Tautomer | The amine form is generally the most stable. bas.bg | Determines the predominant structure under given conditions. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. This method is essential for understanding how this compound interacts with light, which is fundamental to its photophysical and photochemical properties.
TD-DFT calculations are used to predict:
Electronic Absorption Spectra: By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible absorption spectrum of the molecule. researchgate.netacs.org
Nature of Electronic Transitions: It helps in characterizing the transitions, for example, as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. scirp.org
Excited State Properties: TD-DFT can provide information on the geometry and electronic structure of the molecule in its excited states, which is crucial for understanding photochemical reactions and fluorescence. rsc.org
For instance, TD-DFT has been applied to understand the photosolvolysis of ruthenium complexes containing 4-aminopyridine (B3432731) as a ligand, providing insights into the triplet excited states that lead to dissociation. acs.org While this study focuses on a complex, the methodology is directly applicable to understanding the excited-state behavior of the isolated this compound molecule. Research has also explored the excited-state dynamics of related diaminopyrimidines, using TD-DFT to compute vertical excitation energies and understand deactivation pathways. researchgate.net
Hartree-Fock (HF) and Semi-Empirical Methods in this compound Studies
While DFT is prevalent, other computational methods like Hartree-Fock (HF) and semi-empirical techniques have also been applied to study this compound and related compounds.
Hartree-Fock (HF) Method: HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. epfl.ch It provides a foundational understanding of the electronic structure but typically neglects electron correlation, which can affect the accuracy of the results. HF calculations have been used to derive the optimized geometry and estimate properties like molecular hyperpolarizability for compounds like 4-aminopyridinium (B8673708) picrate (B76445). nih.gov HF-level calculations have also been performed on the tautomers and protonated species of the this compound part of thiamin to study its electronic and energetic properties. nih.gov Lattice calculations using the HF method have been employed to determine electric field gradients in pyrimidines to compare with experimental data. researchgate.net
Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, are based on the HF formalism but use parameters derived from experimental data to simplify calculations and reduce computational cost. uni-muenchen.de They are particularly useful for larger molecular systems where full ab initio or DFT calculations are too demanding. Semi-empirical methods have been used to study the charge distribution and vibrational spectra of aminopyridines. researchgate.net While faster, their accuracy can be limited, and results are often compared with experimental data or higher-level computational methods to ensure validity. nih.govasianpubs.org
A comparative study on aminopyridines evaluated HF, semi-empirical, and DFT methods, concluding that DFT often provides the best agreement with experimental results for properties like bond order and resonance. researchgate.net
Basis Set Selection and Optimization (e.g., 6-311++G(d,p)) for this compound Calculations
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The accuracy and computational cost of a calculation are highly dependent on the selected basis set.
Pople-style basis sets , such as the widely used 6-311++G(d,p) , are commonly employed for molecules like this compound. derpharmachemica.combas.bg Let's break down its notation:
6-311: This indicates a triple-zeta split-valence basis set, meaning each valence atomic orbital is represented by three functions, providing more flexibility than smaller basis sets.
++G: The two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are essential for accurately describing systems with delocalized electrons, anions, or weak non-covalent interactions.
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbital shapes, which is crucial for accurately modeling chemical bonds.
Other Basis Sets: Other families of basis sets, like Dunning's correlation-consistent sets (e.g., cc-pVTZ) or the Karlsruhe def2 sets, are also used, particularly when high accuracy is needed for specific properties or when using post-HF methods. psicode.orgaip.orgstackexchange.com
The selection of a basis set involves a trade-off between accuracy and computational cost. psicode.orgumich.edu For many standard DFT calculations on this compound, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a reliable balance, yielding results that are in good agreement with experimental data for geometry and vibrational frequencies. derpharmachemica.combas.bg
Molecular Simulation Techniques
Beyond quantum mechanics, molecular simulation techniques offer powerful tools to study the behavior of this compound in complex biological environments.
Molecular Docking Studies for Receptor-Ligand Interactions with this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. worldscientific.com This method is invaluable in drug discovery and molecular biology to understand potential biological activity.
In the context of this compound and its derivatives, docking studies have been performed to:
Identify Binding Sites: To determine the specific location and conformation of the molecule within the active site of a target protein. nih.gov
Predict Binding Affinity: To estimate the strength of the interaction between the ligand and the receptor, often expressed as a binding energy score (e.g., in kcal/mol). worldscientific.com A lower binding energy generally indicates a more stable complex.
Analyze Intermolecular Interactions: To visualize and understand the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.gov
For example, a study involving a 4-aminopyridine derivative docked it into the active site of the protein β-catenin (PDB ID: 1JPW), revealing a binding energy of -5.40 kcal/mol and identifying key interactions that stabilize the complex. worldscientific.comresearchgate.net Another study focused on the binding of various aminopyridines to the K+ channel, identifying a common binding zone and highlighting the role of hydrogen bonds in the interaction. nih.gov Derivatives of this compound have also been designed and docked as potential inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1), revealing novel binding modes. acs.org These studies demonstrate the power of molecular docking to generate hypotheses about the biological targets and mechanisms of action for this compound-based compounds.
Molecular Dynamics Simulations for Conformational Analysis of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape of molecules like this compound. These simulations provide insights into how the molecule behaves and interacts with its environment over time.
For instance, in the context of drug design, MD simulations have been employed to understand the interaction of this compound derivatives with biological targets. One study focused on this compound semicarbazones as potential agents for enhancing cognition. nih.gov Conformational analysis at the DFT/B3LYP level with a cc-pVTZ basis set was used to predict the most stable molecular structure. researchgate.net This optimized structure is crucial for subsequent analyses like determining vibrational frequencies and understanding potential binding modes. researchgate.net
In another example, MD simulations were used to investigate the binding of an aminopyrimidine-galactose hybrid to galectin-3, a protein implicated in various diseases. rsc.org The simulations, running for 200 nanoseconds, revealed that the aminopyrimidine moiety forms stable hydrogen bonds with specific amino acid residues (Asp148 and transiently with Ser237) in the protein's binding site. rsc.org Such detailed conformational analysis helps in designing more potent and selective inhibitors. rsc.org
These simulations often start with an initial conformation, sometimes derived from X-ray crystallography or homology modeling, and then the system is allowed to evolve, exploring different conformational states. rsc.orgacs.org The stability of these simulations is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's backbone atoms over time. By running multiple replicas of the simulations, researchers can ensure the reliability and reproducibility of the observed conformational changes. acs.org
The insights gained from MD simulations, such as preferred conformations and key intermolecular interactions, are invaluable for understanding the structure-activity relationships of this compound and its derivatives.
Advanced Computational Analyses
Advanced computational methods offer a deeper understanding of the electronic structure and reactivity of this compound.
Atoms in Molecules (AIM) Theory for Binding Energy Determination
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a theoretical framework that analyzes the electron density to define chemical concepts like atoms and bonds. wikipedia.org This theory can be used to characterize the nature of intermolecular interactions and estimate their strengths.
In studies involving this compound and its derivatives, AIM analysis has been applied to understand binding interactions. For example, in a theoretical study of protonated aminopyridines interacting with model receptor sites, AIM theory was used to characterize cation-pi interactions. nih.gov The analysis of the electron density topology helps in identifying bond critical points and quantifying the nature of the interaction. nih.govias.ac.in
AIM theory has also been used to analyze hydrogen bonding and other non-covalent interactions in various molecular systems. scilit.comacs.org By examining the properties of the electron density at bond critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can determine the strength and nature of these interactions, which is crucial for understanding binding affinity. ias.ac.in
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electronic structure of a molecule. uni-muenchen.de It is particularly useful for analyzing donor-acceptor interactions, which are key to understanding molecular stability and reactivity. mdpi.com
NBO analysis on this compound and its derivatives reveals important insights into intramolecular and intermolecular charge transfer. nih.gov This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and calculating the second-order perturbation energy (E(2)). wisc.edu A higher E(2) value indicates a stronger interaction. wisc.edu
Charge Density and Density of States (DOS) Studies of this compound
The charge density distribution and the Density of States (DOS) are fundamental electronic properties that can be investigated using computational methods. The charge density reveals how electrons are distributed within a molecule, while the DOS provides information about the energy levels of the molecular orbitals. flapw.dearxiv.org
Theoretical studies on aminopyridines have reported on the charge density distribution using methods like Hartree-Fock and Density Functional Theory (DFT). researchgate.net These calculations show how the electronegativity of the nitrogen atoms influences the partial charges on the carbon and nitrogen atoms within the pyrimidine (B1678525) ring. researchgate.net
The DOS and its partial contributions (PDOS) can be calculated to understand the contribution of different atomic orbitals to the valence and conduction bands. researchgate.net This is particularly useful in understanding the electronic properties of materials. For instance, in a study of pyridinium-based bismuth iodide complexes, DOS analysis revealed that the valence bands were primarily composed of iodide orbitals, while the conduction bands were made up of carbon orbitals. researchgate.net Such information is critical for understanding charge transport in these materials. mdpi.com The total density of states (TDOS) and partial density of states (PDOS) are often computed to analyze the electronic structure in detail. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Parameters
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org The energy and symmetry of these orbitals determine whether a reaction is favorable. imperial.ac.uk
For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity.
DFT calculations have been used to determine the HOMO and LUMO energies of this compound and its derivatives. derpharmachemica.com For example, in a study of 2-chloro-4-amino-pyridine, the LUMO properties were found to be crucial in determining the mechanism of oxidative addition to a palladium catalyst. chemrxiv.org The distribution and symmetry of the LUMO coefficients on the atoms of the pyridine (B92270) ring dictate the preferred site of interaction. chemrxiv.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), softness (s), and the electrophilicity index (ω). dergipark.org.tr These parameters provide a quantitative measure of the molecule's reactivity and potential toxicity. dergipark.org.tr
Chemo-informatics Approaches in this compound Research
Chemo-informatics combines chemistry, computer science, and information technology to analyze and predict the properties of chemical compounds. mdpi.com In the context of this compound research, chemo-informatics plays a vital role in drug discovery and development. researchgate.net
One of the primary applications of chemo-informatics is Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict the activity of new compounds. researchgate.net
For this compound derivatives, QSAR studies have been used to identify key structural features responsible for their biological activity, such as their anticholinesterase effects. researchgate.net By developing robust QSAR models, researchers can screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis and further testing, thereby accelerating the drug discovery process. mdpi.comresearchgate.net
Chemo-informatics tools are also employed in molecular docking studies to predict the binding mode of this compound derivatives to their biological targets. nih.gov These computational approaches, combined with experimental data, provide a comprehensive understanding of the structure-activity relationships and guide the design of more effective therapeutic agents.
Pharmacological and Biochemical Research on 4 Aminopyrimidine Derivatives
Ion Channel Modulation and Mechanisms of Action
The derivatives of 4-aminopyrimidine, particularly 4-aminopyridine (B3432731) (4-AP), are well-documented modulators of various ion channels. Their mechanisms of action are diverse, impacting neuronal excitability and cellular homeostasis.
4-Aminopyridine is recognized as a non-selective blocker of voltage-gated potassium (Kv) channels. rndsystems.com This blockade is a key mechanism behind its physiological effects, as it prolongs the action potential in neurons, which can enhance neurotransmitter release. pensoft.netnih.gov The sensitivity to 4-AP varies among the different Kv channel subfamilies. nih.gov
Research has identified several specific Kv channels that are inhibited by 4-AP:
Kv1 Family (Shaker-related): 4-AP is a known blocker of many Kv1 subunits at micromolar concentrations. nih.gov Channels containing Kv1.1, Kv1.2, and Kv1.5 subunits are particularly sensitive. researchgate.netfrontiersin.orgnih.gov In vascular smooth muscle cells, the 4-AP-sensitive Kv current is largely attributed to heteromultimeric channels composed of Kv1.2 and Kv1.5 subunits. nih.gov The KCNA1 gene, which encodes the Kv1.1 channel, is crucial for nerve cell repolarization. frontiersin.org Similarly, the KCNA2 gene encodes the Kv1.2 channel. frontiersin.org
Kv3 Family (Shaw-related): Like the Kv1 family, Kv3 subunits are also blocked by micromolar concentrations of 4-AP. nih.gov The Kv3.1 protein, in particular, is involved in regulating electrical activity in neurons. abcam.com
Kv4 Family (Shal-related): The Kv4 family, which generates a transient A-type potassium current, is also a target of 4-AP. nih.govresearchgate.net The KCND2 gene encodes the Kv4.2 subunit, a major component of A-type potassium currents in certain neurons. frontiersin.org
Kv7 Family (KCNQ): While some blockers are specific to the Kv7 family, 4-AP's broad-spectrum activity suggests it may also affect these channels, which are responsible for M-currents. rndsystems.com
The blocking action of 4-AP on Kv channels can increase neuronal excitability and potentiate synaptic and neuromuscular transmission. pensoft.net
Transmembrane protein 175 (TMEM175) is an ion channel located in the membrane of lysosomes, organelles crucial for cellular degradation and recycling. nih.gov Initially characterized as a potassium (K+) channel, recent studies suggest it also conducts protons (H+), playing a role in maintaining lysosomal pH stability. nih.govh-brs.de The dysfunction of TMEM175 has been linked to Parkinson's disease. h-brs.de
4-Aminopyridine is the only known small-molecule pharmacological inhibitor of the human TMEM175 channel. nih.govpnas.org Structural and molecular dynamics studies have revealed the mechanism of this inhibition. 4-AP binds directly within the ion conduction pathway of TMEM175, near a constriction formed by isoleucine residues. pnas.org This binding physically occludes the pore, preventing the passage of both ions (like K+) and water molecules, which in turn blocks proton permeation. pnas.org
The inhibitory concentrations for 4-AP on human TMEM175 are reported as follows:
K+ conductance: IC₅₀ of approximately 35 µM. nih.gov
Proton flux: IC₅₀ of 55 ± 13 µM. nih.gov
Another study reported an IC₅₀ of 78.7 ± 0.5 µM for TMEM175 current inhibition. mdpi.com
Interestingly, the bacterial counterparts of TMEM175 are insensitive to 4-AP. nih.gov
4-Aminopyridine is known to enhance the release of several neurotransmitters, including acetylcholine (B1216132) (ACh) and noradrenaline (NA). pensoft.net The primary mechanism is the blockade of presynaptic potassium channels, which prolongs the duration of the action potential. pensoft.netnih.gov This extended depolarization allows for a greater influx of calcium ions (Ca²⁺) into the nerve terminal, which is the direct trigger for the fusion of synaptic vesicles with the membrane and subsequent neurotransmitter release. nih.gov
Acetylcholine Release: 4-AP has been shown to increase the release of ACh in various brain regions, such as the cerebral cortex. pensoft.netnih.govresearchgate.net Studies in rats demonstrated that 4-AP-induced ACh release is subject to modulation by other neurotransmitter systems. Specifically, removing an inhibitory noradrenergic control through pharmacological agents potentiated the ACh release caused by 4-AP. nih.gov
Noradrenaline Release: Research using perfused cat spleens showed that 4-AP significantly increases the output of noradrenaline upon nerve stimulation. nih.gov A 1 mM concentration of 4-AP caused an approximate five-fold increase in NA output. nih.gov This enhancement was dependent on the presence of extracellular calcium, supporting the proposed mechanism of increased calcium influx. nih.gov The effect was most pronounced at 4-AP concentrations between 1-3 mM. nih.gov
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels widely expressed in the nervous system. nih.govconicet.gov.ar They are activated by decreases in extracellular pH and are involved in various physiological and pathological processes. nih.govconicet.gov.ar
4-aminopyridine has been identified as a blocker of ASIC channels. researchgate.netnih.gov It is considered a pore blocker, meaning it physically obstructs the channel's ion pathway. nih.gov Its effect is voltage-dependent, a characteristic typical of pore blockers that are cations themselves. nih.gov Research has shown that 4-AP can inhibit homomeric ASIC1a channels with an IC₅₀ value of approximately 760 μM. nih.govresearchgate.net It also blocks heteromeric channels that contain ASIC1a, ASIC1b, and ASIC2a subunits. nih.gov
Modulation of Acetylcholine and Noradrenaline Release Mechanisms by 4-Aminopyridine
Enzyme Inhibition Studies of this compound Derivatives
Derivatives of this compound have been synthesized and investigated for their potential to inhibit key enzymes involved in neurotransmission, particularly cholinesterases.
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. mlcpharmacy.edu.in Several studies have focused on creating 4-aminopyridine derivatives as cholinesterase inhibitors. mlcpharmacy.edu.innih.govnih.gov
Different classes of 4-aminopyridine derivatives have been synthesized and tested:
Carbamate (B1207046) Derivatives: A study found that certain carbamate derivatives of 4-aminopyridine could inhibit both AChE and BChE. nih.gov One particular compound (compound 4d) was shown to block AChE non-competitively and BChE competitively. nih.gov
Anilide and Imide Derivatives: A separate study synthesized new anilide and imide derivatives. nih.gov The most active compound, 4APMb, showed potent inhibition of both enzymes and was found to inhibit AChE non-competitively and BChE competitively. nih.gov
Semicarbazone Derivatives: In another research effort, semicarbazone analogues of 4-aminopyridine were developed. mlcpharmacy.edu.in Two compounds, designated as compound-3 and compound-9, showed the highest activity. mlcpharmacy.edu.in Kinetic studies revealed a non-competitive mode of inhibition for AChE, suggesting an interaction with the peripheral anionic site (PAS) of the enzyme. mlcpharmacy.edu.inresearchgate.net Docking studies have also been used to confirm the interaction of these derivatives with key residues in the active sites of cholinesterases. nih.govmdpi.com
The inhibitory activity of these derivatives is often compared to standard drugs like donepezil (B133215) or rivastigmine. nih.govresearchgate.net For example, one potent derivative, 3m, exhibited an IC50 value of 34.81 ± 3.71 µM against AChE and 20.66 ± 1.01 µM against BChE. researchgate.net
Interactive Data Table: IC₅₀ Values of 4-Aminopyridine Derivatives
| Compound Class | Target | IC₅₀ Value | Type of Inhibition | Source |
| 4-Aminopyridine | hTMEM175 (K⁺) | ~35 µM | Pore Blockade | nih.gov |
| 4-Aminopyridine | hTMEM175 (H⁺) | 55 ± 13 µM | Pore Blockade | nih.gov |
| 4-Aminopyridine | TMEM175 | 78.7 ± 0.5 µM | Pore Blockade | mdpi.com |
| 4-Aminopyridine | ASIC1a | ~760 µM | Pore Blockade | nih.govresearchgate.net |
| Semicarbazone (3m) | Acetylcholinesterase | 34.81 ± 3.71 µM | N/A | researchgate.net |
| Semicarbazone (3m) | Butyrylcholinesterase | 20.66 ± 1.01 µM | N/A | researchgate.net |
Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibition
Derivatives of this compound have been investigated as potential inhibitors of Beta-Amyloid Cleaving Enzyme-1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govniscpr.res.in A series of novel aminopyrimidine and diaminopyrimidine derivatives were designed and optimized, leading to a 26-fold increase in potency compared to the initial lead compound. nih.gov Specifically, compound 13g emerged as a potent inhibitor with an IC50 value of 1.4 μM. nih.gov Further studies have also identified substituted aminopyrimidine derivatives as inhibitors of the BACE1 catalytic site through molecular modeling. nih.gov Additionally, research into (3S,4S)-4-aminopyrrolidine-3-ol derivatives has shown promise, with one compound exhibiting an IC50 value of 0.05 µM. researchgate.net These findings underscore the potential of the this compound scaffold in developing agents against Alzheimer's disease. nih.govresearchgate.net
Table 1: BACE1 Inhibition by this compound Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Lead Compound 1 | 37.4 | nih.gov |
| 13g | 1.4 | nih.gov |
PI3K/Akt/mTOR Kinase Pathway Inhibition by this compound Analogs
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. nih.govresearchgate.net this compound analogs have been identified as potent inhibitors of this pathway. nih.govlktlabs.com Through a scaffold docking strategy, this compound analog 6 was identified as a dual inhibitor of p70S6K and Akt. nih.govresearchgate.net Further optimization led to the discovery of compound 37 , which demonstrated single-digit nanomolar potency against both p70S6K and Akt in biochemical assays. nih.gov Another study identified 2,4-dimorpholinopyrimidine-5-carbonitrile derivative 17p as a potent PI3Kα inhibitor with an IC50 of 31.8 nM, comparable to the control BKM-120. frontiersin.org This compound also showed significant activity against PI3Kδ with an IC50 of 15.4 nM. frontiersin.org
Table 2: PI3K/Akt/mTOR Pathway Inhibition by this compound Analogs
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 17p | PI3Kα | 31.8 | frontiersin.org |
| 17p | PI3Kδ | 15.4 | frontiersin.org |
LIMK1 Inhibition by this compound Derivatives
LIM kinase 1 (LIMK1) is a protein kinase that plays a role in regulating actin cytoskeletal dynamics and is implicated in cancer metastasis. High-throughput screening identified 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors. nih.gov Subsequent research involving a scaffold reversal led to the development of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines, which demonstrated low micromolar inhibition of LIMK1. nih.gov
Dual Enzyme Inhibition Strategies
The development of single molecules that can inhibit multiple targets offers a promising therapeutic strategy. This compound derivatives have been explored as dual inhibitors for several enzyme combinations.
BRD4/PLK1: Novel series of 5-arylethylidene-aminopyrimidine-2,4-diones and related compounds have been synthesized as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.govnih.gov Compounds 4 and 7 showed significant inhibition of both enzymes, with IC50 values for BRD4 at 0.029 µM and 0.094 µM, and for PLK1 at 0.042 µM and 0.02 µM, respectively. nih.govnih.gov
Tissue Non-Specific Alkaline Phosphatase and Ecto-5'-Nucleotidase: New derivatives of 4-aminopyridine have been synthesized as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e-5'-NT). nih.govresearcher.life Compound 10a was a particularly potent inhibitor of human TNAP (h-TNAP) with an IC50 of 0.25 µM, showing approximately 168-fold greater potency than the known inhibitor suramin. nih.govresearchgate.net This compound also exhibited selectivity for h-TNAP over human e-5'-NT (h-e5'-NT). nih.gov
Table 3: Dual Enzyme Inhibition by this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4 | BRD4 | 0.029 | nih.govnih.gov |
| 4 | PLK1 | 0.042 | nih.govnih.gov |
| 7 | BRD4 | 0.094 | nih.govnih.gov |
| 7 | PLK1 | 0.02 | nih.govnih.gov |
| 10a | h-TNAP | 0.25 | nih.govresearchgate.net |
Cytochrome P450 (CYP450) Enzyme Interactions (Inhibition and Induction Profiles)
The potential for drug-drug interactions is an important consideration in drug development. In vitro studies were conducted to evaluate the effects of 4-aminopyridine (4-AP) on various cytochrome P450 enzymes. The results showed that 4-AP did not directly inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. nih.govnih.gov However, at a concentration of 30 μM, it caused a 12% inhibition of CYP2E1, with an estimated IC50 value of 125 μM. nih.govnih.gov Furthermore, 4-AP showed little to no effect on the induction of CYP1A2, 2B6, 2C9, 2C19, 2E1, and 3A4/5 enzymes. nih.govnih.gov
Xanthine (B1682287) Oxidase and Carbonic Anhydrase Inhibition
Xanthine Oxidase: 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP), a derivative of this compound, has been identified as a potent inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. nih.gov Its inhibitory action is compared to that of allopurinol (B61711) on xanthine oxidase. nih.gov While this compound itself showed less inhibitory activity, the pyrazole-containing analog, 4-APP, was a significantly more potent inhibitor. nih.gov
Carbonic Anhydrase: Research has explored the inhibition of carbonic anhydrase (CA) by this compound derivatives. One study showed that pharmacological inhibition of brain carbonic anhydrase could protect against seizures induced by 4-aminopyridine. nih.govnih.gov Another study reported a series of 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide derivatives that were potent inhibitors of CA isozymes II and IV, which are involved in aqueous humor secretion in the eye. tandfonline.com
Alpha-Glucosidase Inhibition by this compound Derivatives
Thiourea (B124793) derivatives of aminopyridine have been synthesized and evaluated for their potential as α-glucosidase inhibitors for managing hyperglycemia. nih.gov In one study, compound 5 was identified as the most potent noncompetitive inhibitor with an IC50 of 24.62 µM. nih.gov Another study on thiourea derivatives based on 3-aminopyridin-2(1H)-ones found that 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9a had the highest inhibitory activity against α-glucosidase, with an IC50 of 9.77 mM, surpassing the standard drug acarbose. mdpi.com
Table 4: Alpha-Glucosidase Inhibition by this compound Derivatives
| Compound | IC50 | Reference |
|---|---|---|
| 5 | 24.62 µM | nih.gov |
| 9a | 9.77 mM | mdpi.com |
Receptor Binding Affinity and Selectivity of this compound Derivatives
The binding affinity and selectivity of this compound derivatives have been a key focus of research, particularly in the context of neurological disorders. These compounds are known to interact with various receptors, with a primary focus on voltage-gated potassium (Kv) channels. neurology.org
Aminopyridines, including this compound and its derivatives like 4-aminopyridine (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP), are broad-spectrum blockers of Kv channels. neurology.orgnih.gov While 3,4-DAP is a more potent antagonist of potassium channels, 4-AP demonstrates greater readiness in crossing the blood-brain barrier. neurology.org This characteristic has made 4-AP and its derivatives subjects of interest for treating conditions like multiple sclerosis (MS). neurology.org
Studies have explored the binding of novel 4-AP derivatives to Kv1 channels. For instance, a radiofluorinated analog, [18F]3F4AP, has been shown to bind to these channels, suggesting its potential use in PET imaging for detecting demyelinated lesions. nih.gov Research into other derivatives with methyl, methoxy, and trifluoromethyl substitutions at the 2 and 3 positions has also been conducted to evaluate their potential for both imaging and therapeutic applications. nih.govx-mol.net Three out of four such derivatives demonstrated the ability to block voltage-gated potassium channels. nih.govx-mol.net
Beyond potassium channels, research has extended to other receptor types. A series of 2,4,6-triaminopyrimidine (B127396) derivatives were synthesized and tested for their affinity for galanin receptors GalR1 and GalR2. nih.gov Notably, derivatives with a p-OCH3-aniline at the 4-position and a piperidine (B6355638) at the 2-position of the pyrimidine (B1678525) core showed selective binding affinity for the GalR2 receptor, with IC50 values in the sub-micromolar range. nih.gov
In the realm of adenosine (B11128) receptors, two series of diaryl 2- or 4-amidopyrimidines were synthesized and evaluated. acs.org Several of these compounds exhibited high affinity (Ki < 10 nM) and, importantly, were inactive at the A1, A2A, and A2B receptors, indicating high selectivity for the A3 subtype. acs.org Further studies on 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles have also aimed to develop selective A1 or A2A adenosine receptor ligands.
Additionally, this compound derivatives have been investigated as histamine (B1213489) H4 receptor (H4R) antagonists. imrpress.com Competitive binding assays using recombinant CHO cells stably expressing the human H4R showed that many 2-aminopyrimidine (B69317) and this compound derivatives exhibited significant inhibition of binding at a 1 µM concentration. imrpress.com
The following table summarizes the receptor binding affinities of selected this compound derivatives:
Receptor Binding Affinity of this compound Derivatives| Compound/Series | Target Receptor(s) | Key Findings |
|---|---|---|
| 4-Aminopyridine (4-AP) | Voltage-gated potassium (Kv) channels | Broad-spectrum blocker, readily crosses the blood-brain barrier. neurology.org |
| 3,4-Diaminopyridine (3,4-DAP) | Voltage-gated potassium (Kv) channels | More potent antagonist than 4-AP. neurology.org |
| [18F]3F4AP | Kv1 channels | Binds to Kv1 channels, potential for PET imaging. nih.gov |
| 2,4,6-Triaminopyrimidine derivatives | Galanin receptors (GalR1, GalR2) | Selective affinity for GalR2 with specific substitutions. nih.gov |
| Diaryl 2- or 4-amidopyrimidines | Adenosine receptors (A1, A2A, A2B, A3) | High affinity and selectivity for the A3 subtype. acs.org |
| 2- and this compound derivatives | Histamine H4 receptor (H4R) | Significant inhibition of binding at 1 µM. imrpress.com |
Structure-Activity Relationship (SAR) Elucidation of this compound Scaffolds
Correlation of Structural Modifications with Biological Activity
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets. rsc.org
A significant body of research has focused on the modification of the 4-aminopyridine (4-AP) scaffold, a known potassium channel blocker. nih.gov Studies have shown that small modifications at the 3-position of the pyridine (B92270) ring are generally well-tolerated and can significantly impact potency. researchgate.netnih.gov For example, the introduction of a methyl group at the 3-position (3-methyl-4-aminopyridine or 3Me4AP) resulted in a compound that was approximately 7-fold more potent than 4-AP as a blocker of Shaker K+ channels. nih.govx-mol.net In contrast, a trifluoromethyl group at the 2-position (2-trifluoromethyl-4-AP) led to a 60-fold decrease in activity. nih.govx-mol.net The potency of these derivatives has also been found to be highly correlated with their pKa values. researchgate.netnih.gov
The following table presents the relative potency of some 4-AP derivatives:
Relative Potency of 4-AP Derivatives as K+ Channel Blockers| Compound | Modification | Relative Potency vs. 4-AP |
|---|---|---|
| 3-methyl-4-aminopyridine (3Me4AP) | Methyl group at position 3 | ~7-fold more potent nih.govx-mol.net |
| 3-methoxy-4-aminopyrimidine (3MeO4AP) | Methoxy group at position 3 | ~3- to 4-fold less potent nih.govx-mol.net |
| 3-(trifluoromethyl)-4-aminopyrimidine (3CF34AP) | Trifluoromethyl group at position 3 | ~3- to 4-fold less potent nih.govx-mol.net |
| 2-(trifluoromethyl)-4-aminopyrimidine (2CF34AP) | Trifluoromethyl group at position 2 | ~60-fold less active nih.govx-mol.net |
In the context of other receptor targets, SAR studies have also yielded valuable insights. For 2,4,6-triaminopyrimidine derivatives targeting galanin receptors, it was found that a p-OCH3-aniline at the 2-position and a piperidine at the 4-position were crucial for selective binding to the GalR2 receptor. nih.gov Small structural changes on the aromatic ring at the 6-position further influenced this selectivity. nih.gov
For histamine H4 receptor antagonists, the 2-amino substitution on the pyrimidine scaffold was found to be critical for the activity of the exocyclic 4-amino group. imrpress.com Replacing the 4-amino group with an oxygen or sulfur atom resulted in a significant loss of affinity. imrpress.com
Pharmacophore Identification and Optimization for this compound Derivatives
Pharmacophore modeling plays a vital role in understanding the key chemical features required for the biological activity of this compound derivatives and in guiding the design of new, more potent, and selective compounds.
For 4,6-diaryl-2-aminopyrimidine derivatives acting as Escherichia coli methionine aminopeptidase (B13392206) (EcMetAP) inhibitors, the pharmacophore was identified as the 3-N atom and the 4,6-bicycles. sciengine.com The inhibitory activity could be enhanced by adding electron-donating groups at the 6-benzyl position. sciengine.com For CXCR4 receptor antagonism, the pharmacophore was determined to be the 2-C atom and the 4,6-bicycles, with activity increasing with the addition of an electron-donating substituent at the 2-C position. sciengine.com
In the development of novel HIV-1 reverse transcriptase inhibitors, a pharmacophore was designed by fusing the templates of etravirine-VRX-480773 hybrids and piperidine-linked aminopyrimidines. nih.gov This led to piperidin-4-yl-aminopyrimidine derivatives with significantly improved activity against wild-type HIV-1. nih.gov
For A1 adenosine receptor antagonists, the design of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was based on the analysis of the adenosinergic profile of regioisomeric series of (2- or 4-)-aminodiarylpyrimidine derivatives. The cyano group at position 5 was found to increase the acidity of the exocyclic amino group, leading to stronger binding to the adenosine receptors.
In the design of EGFR inhibitors, a novel series was developed based on the binding mode of an allosteric inhibitor and the key pharmacophore of third-generation EGFR inhibitors. nih.gov Docking studies showed that the lead compound spanned both orthosteric and allosteric sites of EGFR, forming key hydrogen bonds with specific residues. nih.gov
Preclinical Investigations in Neurological Models Utilizing this compound
Impact on Impulse Conduction in Demyelinated Lesions in Animal Models
4-Aminopyridine (4-AP) and its derivatives have been extensively studied in animal models of demyelination for their ability to restore nerve impulse conduction. purdue.edu Demyelination, a hallmark of conditions like multiple sclerosis (MS) and spinal cord injury (SCI), leads to the exposure of voltage-gated potassium channels on the axons. neurology.orgpurdue.edu This results in an aberrant potassium current that impairs the transmission of action potentials. neurology.orgpurdue.edu
4-AP acts as a blocker of these exposed potassium channels, thereby enhancing signal transduction along the demyelinated axons. neurology.orgpurdue.edu Early studies by Bostock and colleagues demonstrated that 4-AP could enhance conduction in demyelinated rat spinal nerve roots. purdue.edu Subsequent research showed that 4-AP could restore axonal conduction in demyelinated rat sciatic nerves ex vivo. purdue.edu
In a model of CNS demyelination in rats, systemic administration of 4-aminopyridine was shown to partially reverse slowed conduction velocity through the lesion. nih.gov However, another study using a rat model of experimental demyelination found that 4-AP had no consistent effect in restoring conduction to demyelinated axons at clinical doses. researchgate.net This study suggested that the beneficial effects of 4-AP in MS patients might be largely due to its potentiation of synaptic transmission and increase in skeletal muscle twitch tension, rather than solely its effect on demyelinated axons. researchgate.net
A derivative of 4-AP, 4-aminopyridine-3-methanol, has also shown promise in animal models. purdue.edu It has been shown to restore function in chronic spinal cord injuries in rats and is more effective at closing potassium channels than 4-AP. purdue.edu
Efficacy in Spinal Cord Injury Models
The therapeutic potential of 4-aminopyridine and its derivatives has been investigated in various animal models of spinal cord injury (SCI). plos.org The primary mechanism of action is believed to be the blockade of voltage-gated potassium channels, which are unmasked by demyelination following injury. plos.org This blockade helps to restore conduction in the remaining intact, but demyelinated, axons. plos.org
In a study on dogs with chronic paralysis due to acute SCI, both 4-AP and its t-butyl carbamate derivative significantly improved supported stepping ability. plos.org The response was variable among individuals, with some dogs regaining the ability to walk without support. plos.org
A systematic review of studies on the efficacy of 4-AP in individuals with chronic traumatic SCI reported improvements in motor and sensory function, spasticity, and other parameters. nih.govanahuac.mx However, the review also highlighted the need for more randomized clinical trials with larger sample sizes and consistent outcome measures. nih.govanahuac.mx
In a mouse model of sciatic crush injury, sustained early administration of 4-AP was found to enhance the recovery of nerve conduction velocity, promote remyelination, and increase axonal area post-injury. researchgate.net
The following table summarizes the findings from preclinical studies of this compound derivatives in SCI models:
Efficacy of this compound Derivatives in Spinal Cord Injury Models| Animal Model | Compound(s) | Key Findings |
|---|---|---|
| Dogs with chronic paralysis | 4-AP and its t-butyl carbamate derivative | Significant improvement in supported stepping scores. plos.org |
| Rats with chronic SCI | 4-aminopyridine-3-methanol | Restored function and reduced neuropathic pain. purdue.edu |
| Mouse model of sciatic crush injury | 4-AP | Enhanced recovery of nerve conduction velocity and promoted remyelination. researchgate.net |
Cognition and Antiamnesic Effects in Animal Models
Research into this compound and its derivatives has revealed significant potential for cognitive enhancement and the reversal of amnesia in various animal models. These compounds have been shown to interact with key neurochemical pathways associated with learning and memory.
A study focusing on new anilide and imide derivatives of 4-aminopyridine (4-AP) demonstrated notable cognitive-enhancing effects. nih.gov In the elevated plus maze model, these derivatives not only improved performance but also significantly reversed amnesia induced by scopolamine. nih.gov Further investigation into the mechanism of action pointed towards the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Specifically, the derivative 4APMb showed potent, non-competitive inhibition of AChE and competitive inhibition of BChE. nih.gov This inhibition was observed in critical brain regions for memory, including the prefrontal cortex, hippocampus, and hypothalamus. nih.gov Molecular docking studies further supported these findings, indicating that the derivatives bind to key residues in the peripheral anionic site of AChE. nih.gov
Similarly, other synthesized derivatives of 4-aminopyridine, such as Schiff bases, have been evaluated for their impact on cognition. researchgate.net These compounds were found to potentiate the release of acetylcholine by blocking potassium channels in axon terminals. researchgate.net In animal models, these Schiff base derivatives demonstrated significant cognitive and antiamnesic activities, which were attributed to their anticholinesterase properties. researchgate.net
Another study synthesized and evaluated new semicarbazones of 4-aminopyridine. mlcpharmacy.edu.in In a passive avoidance test, these analogues showed a significant ability to enhance cognition and reverse scopolamine-induced amnesia, with performance comparable to the standard drug rivastigmine. mlcpharmacy.edu.in In-vitro and enzyme kinetic studies revealed that the most potent compounds acted as non-competitive inhibitors of AChE, likely through interaction with the enzyme's peripheral anionic site. mlcpharmacy.edu.in
Furthermore, research on seven aminopyrimidine derivatives in mice with scopolamine-induced amnesia showed that three of the compounds significantly improved cognition in both passive avoidance and spontaneous alternation tests. nih.gov In-silico and in-vitro analyses suggested that these compounds likely act through allosteric inhibition or modulation of acetylcholinesterase. nih.gov
Derivatives connecting 4-aminopyridine to 4-aminobutyric acid (GABA) or 2-indolinone have also been synthesized and tested for antiamnesic properties. nih.gov These compounds exhibited potent antiamnesic activity when compared to piracetam (B1677957) in animal models of chemically induced amnesia. nih.gov
The collective evidence from these studies underscores the potential of this compound derivatives as cognitive enhancers and antiamnesic agents. The primary mechanism appears to be the modulation of the cholinergic system through the inhibition of cholinesterase enzymes.
Table 1: Effects of this compound Derivatives on Cognition and Amnesia in Animal Models
| Derivative Class | Animal Model | Key Findings | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Anilide and Imide Derivatives | Rat (Elevated Plus Maze) | Enhanced cognition; reversal of scopolamine-induced amnesia. | Non-competitive inhibition of AChE; competitive inhibition of BChE. | nih.gov |
| Schiff Base Derivatives | Not Specified | Cognitive and antiamnesic activities. | Anticholinesterase activity; potentiation of acetylcholine release. | researchgate.net |
| Semicarbazone Derivatives | Not Specified (Passive Avoidance Test) | Enhanced cognition; reversal of scopolamine-induced amnesia. | Non-competitive inhibition of AChE. | mlcpharmacy.edu.in |
| Aminopyrimidine Derivatives | Mouse (Passive Avoidance, Spontaneous Alternation) | Significant cognitive improvement in scopolamine-induced amnesia. | Allosteric inhibition/modulation of acetylcholinesterase. | nih.gov |
| GABA and 2-Indolinone Derivatives | Mouse | Potent antiamnesic activity. | Not specified. | nih.gov |
Elucidation of Neuroprotective Mechanisms of 4-Aminopyridine
4-Aminopyridine (4-AP), a broad-spectrum blocker of voltage-gated potassium (Kv) channels, has demonstrated neuroprotective properties beyond its well-established role in improving nerve signal conduction. nih.govresearchgate.net While its symptomatic benefits in conditions like multiple sclerosis (MS) are attributed to the blockade of exposed Kv channels on demyelinated axons, a growing body of evidence points to additional, disease-modifying effects. nih.govuni-muenchen.de
One of the primary neuroprotective mechanisms of 4-AP involves its influence on various central nervous system processes. It is known to increase neuronal excitability and enhance the release of key neurotransmitters such as dopamine, noradrenaline, acetylcholine, and glutamate. pensoft.net This modulation of neurotransmission can contribute to a more supportive environment for neuronal survival and function.
In the context of neuroinflammation, a hallmark of many neurodegenerative diseases, 4-AP exhibits immunomodulatory properties. pensoft.net It can block K+ channels in T lymphocytes, thereby modifying their proliferation and effector functions. pensoft.net Furthermore, in models of autoimmune encephalomyelitis, K+ channel blockade has been shown to delay the hypersensitivity response to myelin basic protein and improve disease symptoms. pensoft.net Research has also indicated that 4-AP can reduce the production of proinflammatory cytokines by activated microglia by blocking noninactivating outwardly rectifying K+ currents. nih.gov
Studies using in-vivo models of neurotoxicity have provided further insight into 4-AP's protective actions. For instance, in a model of kainate-induced hippocampal neurotoxicity, 4-AP showed robust neuroprotective effects. nih.gov Interestingly, these effects were negated by the NMDA receptor antagonist MK-801 and the adenosine A1 antagonist 8-cyclopenthyltheophylline, suggesting the involvement of NMDA receptors in this protective pathway. nih.gov
Research in models of experimental optic neuritis has shown that 4-AP can prevent neuroaxonal loss in the central nervous system. researchgate.net This was observed through a reduction in retinal neurodegeneration. researchgate.net The underlying mechanism does not appear to be related to a direct anti-inflammatory action or a direct effect on retinal ganglion cells. researchgate.net Instead, in-vitro experiments and histological analysis suggest that 4-AP contributes to the stabilization of myelin and oligodendrocyte precursor cells. researchgate.net This stabilization is associated with an increased nuclear translocation of the nuclear factor of activated T cells (NFAT). researchgate.net Further in-vitro studies have shown that 4-AP treatment of mature oligodendrocyte precursor cells led to significantly reduced caspase activity, both under standard conditions and under glutamate-induced stress. uni-muenchen.de
Table 2: Summary of Neuroprotective Mechanisms of 4-Aminopyridine
| Mechanism | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Enhancement of Neural Conduction | Demyelinated axons | Blocks exposed voltage-gated potassium channels, improving action potential transmission. | nih.gov |
| Immunomodulation | Rat autoimmune encephalomyelitis model; T lymphocytes | Modifies T lymphocyte proliferation and effector functions; delays hypersensitivity response. | pensoft.net |
| Anti-inflammatory Effects | Activated microglia | Reduces production of proinflammatory cytokines. | nih.gov |
| Neurotransmitter System Interaction | Kainate-induced hippocampal neurotoxicity model | Neuroprotective effects abrogated by NMDA and adenosine A1 receptor antagonists. | nih.gov |
| Myelin and Oligodendrocyte Stabilization | Experimental optic neuritis; in-vitro oligodendrocyte precursor cells | Prevents neuroaxonal loss; reduces caspase activity in oligodendrocyte precursors. | researchgate.netuni-muenchen.de |
| Intracellular Signaling Pathway Modulation | In-vitro experiments | Increased nuclear translocation of the nuclear factor of activated T cells (NFAT). | researchgate.net |
Material Science Applications of 4 Aminopyrimidine
Integration into Polymer Formulations
The incorporation of 4-aminopyrimidine into polymer formulations has been shown to be an effective strategy for enhancing the intrinsic properties of polymeric materials. chemimpex.comchemimpex.com Its presence within the polymer matrix can lead to significant improvements in both thermal and mechanical stability.
Research has demonstrated that this compound can be integrated into polymer structures to improve their resistance to thermal degradation. chemimpex.comchemimpex.com The thermal stability of materials is a critical factor for their application in high-temperature environments. The introduction of this compound can increase the temperature at which the material begins to decompose.
The thermal decomposition of supramolecular and lamellar hybrid sulfates that are templated by 4-aminopyridinium (B8673708) has been studied. It was found that the dehydration of these precursors results in the formation of anhydrous crystalline phases that exhibit good thermal stability. researchgate.net The π-stacking interactions between the aromatic moieties of the 4-aminopyridine (B3432731) molecules play a significant role in stabilizing the lamellar structure of these materials. researchgate.net In a study on poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol, a polymer with a related structural motif, the long conjugated band systems contributed to a higher resistance against high temperatures compared to the monomer. ajol.info
| Material | Enhancement | Reference |
| Supramolecular hybrid sulfates | Formation of thermally stable anhydrous crystalline phases upon dehydration. researchgate.net | researchgate.net |
| Poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol | Higher resistance to thermal degradation due to long conjugated systems. ajol.info | ajol.info |
The incorporation of this compound and its derivatives has been noted to enhance the mechanical properties of polymeric materials. chemimpex.comchemimpex.com These improvements are often attributed to the increased intermolecular interactions, such as hydrogen bonding, that the aminopyrimidine moiety can introduce into the polymer matrix.
In a study involving polymer-nanotube composites designed for the sustained release of 4-Aminopyridine, the addition of halloysite (B83129) nanotube reinforcement led to a significant improvement in the mechanical properties of the conduits. nih.gov Specifically, both the Young's modulus and the tensile strength of the conduits were found to be significantly increased with the inclusion of the halloysite reinforcement. nih.gov The aligned composite with halloysite nanotubes exhibited anisotropic mechanical behavior, with a Young's modulus of 0.33±0.1MPa, which is very similar to that of native peripheral nerve tissue. nih.gov
| Material | Property Enhanced | Finding | Reference |
| Polymer-nanotube composites | Young's modulus | Increased from 0.13±0.02 MPa to 0.23±0.07 MPa with 5% halloysite reinforcement in random conduits. nih.gov | nih.gov |
| Polymer-nanotube composites | Tensile Strength | Significantly increased with halloysite reinforcement. nih.gov | nih.gov |
| Aligned composite with HNTs | Anisotropic mechanical behavior | Young's modulus of 0.33±0.1MPa, mimicking native peripheral nerve. nih.gov | nih.gov |
Enhancement of Thermal Stability of Polymeric Materials
Advanced Materials Development Utilizing this compound
Beyond enhancing existing polymers, this compound is a key component in the ground-up development of advanced functional materials. Its electroactive nature and its ability to form biocompatible structures make it suitable for applications in actuators, hydrogels, and scaffolds.
Electroactive polymers (EAPs) are materials that change size or shape when stimulated by an electric field. frontiersin.org this compound has been investigated for its role in the development of such materials. While direct synthesis of EAPs solely from this compound is not the primary focus, its derivatives and its use as a dopant or modifier are areas of interest. For instance, 4-dialkylaminopyridines, which are derivatives of 4-aminopyridine, have various uses in polymer chemistry, including in the formation of polyurethanes. google.com
In the context of actuators, 4-aminopyridine has been studied for its effects on engineered tissues. One study investigated the effect of 4-aminopyridine on engineered heart tissues integrated with piezo-bending actuators. researchgate.net The study found that 4-aminopyridine prolonged the action potential duration in these tissues. researchgate.net
Hydrogels and scaffolds are three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluids. They are extensively used in biomedical applications such as tissue engineering and drug delivery. This compound has been successfully incorporated into hydrogels and scaffolds to create materials with specific functionalities.
Weakly cross-linked temperature-sensitive hydrogels have been synthesized that can "memorize" 4-aminopyridine molecules, demonstrating potential for drug-controlled release systems. nih.gov In the field of nerve regeneration, engineered synthetic and biodegradable scaffolds capable of delivering 4-aminopyridine have been developed. These scaffolds, when combined with electrical stimulation, have been shown to significantly accelerate the regeneration of large-gap peripheral nerve injuries in animal models. unmc.edu
A novel thermosensitive and locally injectable treatment for acute peripheral nerve injury has been developed using a (4-Aminopyridine)–poly(lactide-co-glycolide)–b-poly(ethylene glycol)–b-poly(lactide-co-glycolide) (PLGA–PEG–PLGA) block copolymer formulation. nih.gov This formulation exists as a solution at room temperature and forms a gel at body temperature, allowing for the controlled release of 4-aminopyridine at the injury site. nih.gov Similarly, a gelatin methacrylate (B99206) (GelMA)/poly(2-ethy-2-oxazoline) (PEtOx) hydrogel has been used to deliver 4-Aminopyridine, showing good blood compatibility and sustainable drug release for sciatic nerve injury regeneration. nih.gov
| Application Area | Material System | Key Finding | Reference |
| Drug Delivery | Temperature-sensitive imprinted polymer hydrogel | Shows special selectivity and good thermo-sensitivity for 4-aminopyridine. nih.gov | nih.gov |
| Nerve Regeneration | Engineered biodegradable scaffolds | Delivers 4-aminopyridine and incorporates electrical stimulation to accelerate nerve repair. unmc.edu | unmc.edu |
| Nerve Regeneration | (4-AP)–PLGA–PEG–PLGA thermogel | Forms an in situ hydrogel for controlled release of 4-AP, enhancing functional recovery. nih.gov | nih.gov |
| Nerve Regeneration | GelMA/PEtOx hydrogel containing 4-AP | Demonstrates sustainable drug release and enhances regeneration in vivo. nih.gov | nih.gov |
Agrochemical Research and Environmental Fate of 4 Aminopyrimidine
Role in Herbicides and Pesticides Formulations
4-Aminopyrimidine serves as a fundamental building block, or intermediate, in the synthesis of various agrochemicals, most notably in the class of sulfonylurea herbicides. google.comthieme-connect.dethieme-connect.de The pyrimidine (B1678525) ring is a crucial structural component for a variety of pesticides, and the specific substitution pattern on this ring heavily influences the biological activity and crop selectivity of the resulting herbicide. clockss.org
The general structure of many potent herbicides involves a heterocyclic group, such as a substituted pyrimidine, linked to a phenyl ring via a sulfonylurea bridge. clockss.org this compound and its derivatives are key precursors for creating this heterocyclic portion of the molecule. For instance, herbicidal compounds are prepared by reacting an appropriate sulfonyl isocyanate with a substituted this compound. google.com
Specific examples of commercially significant herbicides that incorporate a pyrimidine structure derived from aminopyrimidine precursors include:
Sulfonylurea Herbicides: This major class of herbicides, which functions by inhibiting the biosynthesis of branched-chain amino acids in plants, frequently features a pyrimidine ring. clockss.org Herbicides like bensulfuron-methyl (B33747) and nicosulfuron (B1678754) contain a pyrimidine moiety that originates from an aminopyrimidine intermediate. thieme-connect.dethieme-connect.de For example, 4-amino-2,6-dimethoxypyrimidine (B1265686) is a critical intermediate in the synthesis of both nicosulfuron and bensulfuron-methyl.
Other Pyrimidine-Based Pesticides: Beyond sulfonylureas, the pyrimidine structure is integral to other agrochemicals. Pyrimidifen, an acaricide and insecticide, and pyrimethanil, a fungicide, also feature the pyrimidine core, highlighting the versatility of this heterocycle in developing a range of crop protection agents. thieme-connect.de
The significance of the this compound scaffold lies in its synthetic accessibility and the ability to modify its structure to fine-tune the efficacy and selectivity of the final pesticidal product. clockss.org
Environmental Degradation Studies of this compound
While this compound is a precursor in agrochemical synthesis, direct environmental degradation studies on the parent compound itself are not prominent in publicly available research. However, extensive research into the environmental fate of the complex herbicides derived from it provides valuable insights into how the core pyrimidine structure behaves and breaks down in the environment.
Studies on pyrimidine-based sulfonylurea herbicides show that the introduction of the pyrimidine ring can significantly influence the compound's persistence and degradation rate in soil. mdpi.comnih.gov Research on a novel herbicide, ZJ0273, which contains a dimethoxypyrimidine group, and the widely used bensulfuron-methyl, demonstrates that microbial action is a key driver of degradation. nih.govresearchgate.net
Specific photodegradation pathway studies for this compound are limited. However, for the broader class of pyrimidine-containing herbicides, advanced oxidation processes (AOPs), which include ozone/ultraviolet irradiation, have been shown to have a high potential for effective degradation and detoxification. tandfonline.com These processes generate highly reactive hydroxyl radicals that can break down complex organic molecules like pyrimidine-based herbicides present in water. tandfonline.com
The microbial breakdown of herbicides containing the pyrimidine moiety is a critical path for their dissipation in agricultural soils. Several studies have isolated specific soil microorganisms capable of metabolizing these complex chemicals.
A study on the degradation of the novel herbicide ZJ0273, which is propyl 4-(2-(4,6-dimethoxypyrimidin-2-yloxy) benzylamino) benzoate, led to the isolation of a bacterium, Amycolatopsis sp. M3-1, from soil. nih.gov This strain was capable of using the herbicide as its sole carbon source. nih.gov The proposed degradation pathway begins with the hydrolysis and oxidation of the herbicide. Subsequent cleavage of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds leads to the formation of several metabolites, including 4,6-dimethoxypyrimidin-2-ol. nih.gov This metabolite is further transformed through demethylation to 2,4-dihydroxy-pyrimidine, indicating the breakdown of the substituted pyrimidine ring. nih.gov
Similarly, research on the degradation of bensulfuron-methyl, a sulfonylurea herbicide containing the 2-amino-4,6-dimethoxypyrimidine (B117758) group, identified a bacterial strain, Proteus sp. CD3, capable of extensive degradation. researchgate.net Under optimal laboratory conditions, this strain degraded over 98% of the initial herbicide concentration within seven days. researchgate.net
The table below summarizes key research findings on the microbial degradation of herbicides derived from aminopyrimidine precursors.
| Herbicide | Degrading Microorganism | Key Findings | Degradation Metabolites | Reference |
| ZJ0273 | Amycolatopsis sp. M3-1 | Degraded 59.3% in 25 days and 68.5% in 60 days when used as the sole carbon source. | 4,6-dimethoxypyrimidin-2-ol, 2,4-dihydroxy-pyrimidine | nih.gov |
| Bensulfuron-methyl | Proteus sp. CD3 | Capable of degrading over 98% of the herbicide within 7 days under optimal conditions. | Not specified | researchgate.net |
| Chlorsulfuron Derivatives | Soil consortia | Introduction of a pyrimidine ring accelerated degradation rates in both acidic and alkaline soils compared to chlorsulfuron. | Not specified | mdpi.comnih.gov |
These studies collectively indicate that while complex herbicides containing the this compound scaffold are designed for efficacy, soil microbes have evolved pathways to dismantle them, often beginning with attacks on the side chains and culminating in the cleavage and transformation of the pyrimidine ring itself.
Analytical Methodologies for 4 Aminopyrimidine Quantitation
Chromatographic Techniques for 4-Aminopyrimidine Analysis
Chromatographic methods are fundamental in separating and quantifying this compound from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Development and Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of this compound, often referred to as fampridine in pharmaceutical contexts. innovareacademics.ininnovareacademics.in The development and validation of HPLC methods are critical to ensure they are accurate, precise, and reliable for their intended purpose.
Several studies have focused on developing stability-indicating RP-HPLC methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products and any related substances. For instance, one method utilized an Inertsil ODS 3V column (150 mm × 4.6 mm, 5 µm particle size). innovareacademics.ininnovareacademics.in The mobile phase consisted of a buffer (0.05 M potassium dihydrogen orthophosphate and 1-octane sulfonic acid, adjusted to pH 4.0) and a mixture of methanol (B129727) and acetonitrile. innovareacademics.in This gradient elution method demonstrated good separation of this compound and its related compounds. innovareacademics.in
Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. One study showed linearity for this compound impurities in the range of the limit of quantification (LOQ) to 150% of the specification concentration, with a correlation coefficient of not less than 0.995. innovareacademics.in Another study demonstrated linearity between 1-15 µg/mL with a correlation coefficient (R²) of 0.9996. nih.gov
Accuracy: The closeness of the test results to the true value. Accuracy is often assessed by recovery studies, with one method showing a mean recovery of 98.7 ± 1.9 % in the range of 2.5-7.5 µg/mL. nih.gov Another study reported accuracy in the range of 98.5-104.5% for two impurities. innovareacademics.in
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Low relative standard deviation (RSD) values, typically less than 1%, indicate good precision for both intra-day and inter-day analyses. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively. For one method, the LOD and LOQ were found to be 0.24 and 0.78 µg/mL, respectively. nih.gov
A summary of HPLC method parameters from a representative study is provided in the table below.
| Parameter | Value |
| Column | Inertsil ODS 3V, (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate + 1 g 1-Octane Sulfonic Acid, pH 4.0 |
| Wavelength | 262 nm |
| Linearity (R²) | 0.9996 |
| LOD | 0.24 µg/mL |
| LOQ | 0.78 µg/mL |
This table presents data from a study on the development and validation of an HPLC method for fampridine. nih.gov
Gas Chromatography (GC) for Residue Analysis
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including pesticide residues in various matrices. ekb.eg While specific studies focusing solely on this compound residue analysis using GC are not abundant in the provided context, the principles of GC are applicable.
In residue analysis, the sample typically undergoes an extraction process, such as with ethyl acetate, followed by cleanup steps like gel permeation chromatography (GPC) and dispersive solid-phase extraction (d-SPE). researchgate.net The cleaned extract is then injected into the GC system. researchgate.net
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has been used for the target analysis of over 100 pesticides and contaminants in animal feed. researchgate.net This technique offers high sensitivity and selectivity, with methods validated at levels of 0.01 and 0.1 mg/kg, achieving recoveries between 70% and 110% and RSDs below 20% for the majority of compounds studied. researchgate.net The use of atmospheric pressure gas chromatography (APGC) with tandem mass spectrometry (GC-MS/MS) has also shown significant improvements in selectivity and sensitivity for pesticide residue analysis. waters.com
Thermal Analysis for Characterization of this compound
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly useful for characterizing this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. grad.hrvikramuniv.ac.in This technique is valuable for determining the thermal stability of a compound and studying its decomposition pattern.
In a study involving a salt of this compound, TGA was performed using a thermomicrobalance by heating the sample at a constant rate of 10 °C/min under a dry argon or nitrogen stream. mdpi.com The TGA curves revealed information about desolvation/dehydration processes and decomposition. mdpi.com For an anhydrous salt of this compound, the TGA analysis confirmed the absence of solvent molecules and showed a significant weight loss associated with decomposition at higher temperatures. mdpi.com
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnih.gov It is used to determine thermal transitions such as melting point, crystallization, and glass transitions. wikipedia.org
For a salt of this compound, DSC analysis was carried out by heating the sample in a sealed aluminum holder at a rate of 10 °C/min under a nitrogen atmosphere. mdpi.com The DSC curve for an anhydrous salt showed a single endothermic peak corresponding to its melting point, with an onset temperature of 122.9 ± 0.2 °C and an enthalpy of fusion of 57.2 ± 0.5 J·g⁻¹. mdpi.com An exothermic event immediately following the melting peak indicated the onset of decomposition. mdpi.com For hydrated salts, DSC can be used to study dehydration processes. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-aminopyrimidine derivatives, and how do reaction conditions influence yield and purity?
- Methodology : this compound derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, the Buchwald-Hartwig amination is widely used to introduce amino groups at specific pyrimidine ring positions. Solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based complexes) critically affect reaction efficiency. Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
- Key Data : PubChem reports a canonical SMILES of
CC1=CN=CN=C1Nfor 4-amino-5-methylpyrimidine, highlighting its substitution pattern .
Q. How do the electronic and steric properties of this compound influence its reactivity in medicinal chemistry applications?
- Methodology : Computational tools like DFT (Density Functional Theory) analyze electron density distribution and frontier molecular orbitals. The amino group at the 4-position acts as an electron donor, enhancing nucleophilic reactivity, while methyl substituents (e.g., 5-methyl) introduce steric hindrance, directing regioselectivity in cross-coupling reactions .
- Example : In BACE1 inhibitor design, this compound derivatives exhibit strong binding affinity due to hydrogen bonding with catalytic dyads (Asp32/Asp228) .
Q. What are the standard spectroscopic techniques for characterizing this compound, and how are spectral assignments validated?
- Methodology :
- IR/Raman : Identify N-H stretching (3200–3400 cm⁻¹) and ring vibrations (1600–1500 cm⁻¹).
- NMR : ¹H NMR shows aromatic protons at δ 6.5–8.5 ppm, while ¹³C NMR distinguishes ring carbons (δ 150–160 ppm for C-N groups).
- Validation involves comparing experimental data with DFT-predicted spectra (e.g., B3LYP/6-311++G(d,p) basis set) .
Advanced Research Questions
Q. How do dimerization effects in this compound impact its vibrational spectra and stability in solution?
- Methodology : DFT studies reveal that dimerization via N-H···N hydrogen bonds shifts vibrational modes. For example, the N-H stretching frequency decreases by ~50 cm⁻¹ upon dimer formation. Stability is assessed through Gibbs free energy calculations (ΔG ~ -5 kcal/mol for dimerization) .
- Contradiction Alert : Experimental IR spectra sometimes show broader bands than theoretical predictions, possibly due to solvent interactions or anharmonic effects .
Q. What computational strategies are effective for screening this compound derivatives as β-secretase (BACE1) inhibitors?
- Methodology :
- Molecular Docking : Glide/SP or AutoDock Vina assess binding poses and affinity (e.g., docking scores < -8 kcal/mol indicate strong inhibition).
- MD Simulations : Analyze stability of inhibitor-enzyme complexes (RMSD < 2 Å over 100 ns trajectories).
- ADMET Prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s Rule of Five compliance) .
Q. How can researchers resolve contradictions between experimental and computational data in this compound studies?
- Framework :
Data Triangulation : Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometry) .
Error Analysis : Quantify basis set limitations in DFT (e.g., dispersion corrections for π-stacking interactions).
Reproducibility Checks : Replicate synthesis and spectroscopy under controlled conditions (e.g., inert atmosphere for air-sensitive reactions) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
